molecular formula C9H12NO6P B013841 H-Tyr(H2PO3)-OH CAS No. 21820-51-9

H-Tyr(H2PO3)-OH

Cat. No.: B013841
CAS No.: 21820-51-9
M. Wt: 261.17 g/mol
InChI Key: DCWXELXMIBXGTH-QMMMGPOBSA-N
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Description

O(4)-phospho-L-tyrosine is a non-proteinogenic L-alpha-amino acid that is L-tyrosine phosphorylated at the phenolic hydroxy group. It has a role as an Escherichia coli metabolite and an immunogen. It is a L-tyrosine derivative, an O(4)-phosphotyrosine and a non-proteinogenic L-alpha-amino acid. It is a conjugate acid of an O(4)-phosphonato-L-tyrosine(2-). It is an enantiomer of an O(4)-phospho-D-tyrosine.
Phosphotyrosine is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
An amino acid that occurs in endogenous proteins. Tyrosine phosphorylation and dephosphorylation plays a role in cellular signal transduction and possibly in cell growth control and carcinogenesis.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-amino-3-(4-phosphonooxyphenyl)propanoic acid
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InChI

InChI=1S/C9H12NO6P/c10-8(9(11)12)5-6-1-3-7(4-2-6)16-17(13,14)15/h1-4,8H,5,10H2,(H,11,12)(H2,13,14,15)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

DCWXELXMIBXGTH-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)N)OP(=O)(O)O
Source PubChem
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Isomeric SMILES

C1=CC(=CC=C1C[C@@H](C(=O)O)N)OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C9H12NO6P
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DSSTOX Substance ID

DTXSID00176234
Record name Phosphotyrosine
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Molecular Weight

261.17 g/mol
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Physical Description

White solid; [Sigma-Aldrich MSDS], Solid
Record name Phosphotyrosine
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Record name O-Phosphotyrosine
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CAS No.

21820-51-9
Record name Phospho-L-tyrosine
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Record name Phosphonotyrosine
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Record name Phosphotyrosine
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Record name TYROSINE O-PHOSPHATE
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Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of O-Phospho-L-tyrosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Phospho-L-tyrosine, denoted chemically as H-Tyr(H2PO3)-OH, is a critical post-translationally modified amino acid that plays a pivotal role in a vast array of cellular processes. As the product of protein tyrosine kinase (PTK) activity, it functions as a molecular switch in signal transduction pathways, governing cell growth, differentiation, metabolism, and motility.[1] Dysregulation of tyrosine phosphorylation is a hallmark of numerous diseases, most notably cancer, making O-phospho-L-tyrosine and its associated signaling cascades prime targets for therapeutic intervention.[2][3] This technical guide provides a comprehensive overview of the core physicochemical properties of O-phospho-L-tyrosine, detailed experimental protocols for their determination, and visualizations of its central role in cellular signaling.

Physicochemical Properties

The unique physicochemical characteristics of O-phospho-L-tyrosine dictate its biological function, influencing its interactions with other molecules and its overall stability. These properties are summarized below.

General and Chemical Properties
PropertyValueReference
Synonyms Phosphotyrosine, P-Tyr, L-Tyrosine-O-phosphate, H-Tyr(PO3H2)-OH[1][4][5][6]
Molecular Formula C9H12NO6P[1][3][4][5]
Molecular Weight 261.17 g/mol [1][3][4]
Appearance White to off-white powder/crystalline solid[3][6]
CAS Number 21820-51-9[1][3][5][6]
PubChem CID 30819[4]
Solubility and Stability
PropertyValueReference
Solubility Soluble in 4 M NH4OH (50 mg/ml), PBS (pH 7.2) (10 mg/ml), and water at pH 7.2. Slightly soluble in aqueous acid. The disodium salt has a much higher aqueous solubility of 53 g/L.[1][5][7]
Storage Temperature -20°C[1][5]
Stability Stable for at least 6 months at 4°C. The molecule is heat-sensitive.[6][8]
Acid-Base Properties
PropertyValueReference
pKa Values <2 (phosphate), 2.4 (-COOH), 5.8 (phosphate), 9.4 (-NH2)[1]
Spectroscopic and Physical Properties
PropertyValueReference
Melting Point 225°C[1][6]
λmax 275 nm (in H2O), 220 nm[1][5]
Extinction Coefficient (ε) 1,350 M⁻¹cm⁻¹ at 275 nm[1]
Fluorescence Excitation max: 265 nm (in H2O), Emission max: 293 nm (in H2O)[1]

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization of O-phospho-L-tyrosine in a laboratory setting.

Protocol 1: Determination of pKa Values by Titration

This protocol outlines the determination of the acid dissociation constants (pKa) of O-phospho-L-tyrosine using acid-base titration.

Materials:

  • O-Phospho-L-tyrosine

  • 0.1 M Hydrochloric acid (HCl) solution, standardized

  • 0.1 M Sodium hydroxide (NaOH) solution, standardized

  • Calibrated pH meter and electrode

  • Magnetic stirrer and stir bar

  • Burette (50 mL)

  • Beakers (50 mL or 100 mL)

  • Distilled, deionized water

Procedure:

  • Sample Preparation: Accurately weigh a known amount of O-phospho-L-tyrosine to prepare a solution of known concentration (e.g., 20 mM) in a specific volume of distilled water.

  • Initial pH Measurement: Place the beaker on a magnetic stirrer, add a stir bar, and immerse the calibrated pH electrode into the solution. Record the initial pH.[9]

  • Acid Titration:

    • Fill a burette with 0.1 M HCl.

    • Add the HCl in small, precise increments (e.g., 0.2 mL).

    • After each addition, allow the pH to stabilize and record the reading.

    • Continue the titration until the pH drops to approximately 1.5.

  • Base Titration:

    • Prepare a fresh solution of O-phospho-L-tyrosine as in step 1.

    • Fill a separate burette with 0.1 M NaOH.

    • Add the NaOH in small, precise increments, recording the pH after each addition until the pH reaches approximately 12.5.[9]

  • Data Analysis:

    • Plot a titration curve of pH (y-axis) versus the equivalents of acid/base added (x-axis).

    • The pKa values correspond to the pH at the midpoints of the buffering regions (the flat portions of the curve).[10] The pKa of the carboxyl group will be the first equivalence point in the basic titration, followed by the second phosphate proton, and finally the amino group. The first phosphate proton's pKa will be determined from the acidic titration.

Protocol 2: Synthesis and Purification of O-Phospho-L-tyrosine Containing Peptides

This protocol provides a general workflow for the solid-phase synthesis of peptides containing O-phospho-L-tyrosine.

Materials:

  • Fmoc-protected amino acids

  • Fmoc-Tyr(PO(OBzl)2)-OH or other suitably protected phosphotyrosine analog

  • Solid-phase synthesis resin (e.g., Rink Amide resin)

  • Coupling reagents (e.g., HBTU, DIC) and base (e.g., DIPEA)

  • Deprotection solution (e.g., 20% piperidine in DMF)

  • Cleavage cocktail (e.g., Trifluoroacetic acid-based)

  • High-Performance Liquid Chromatography (HPLC) system for purification

  • Mass spectrometer for characterization

Procedure:

  • Resin Preparation: Swell the resin in a suitable solvent like dimethylformamide (DMF).

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin with the deprotection solution.

  • Amino Acid Coupling: Activate the carboxyl group of the first Fmoc-protected amino acid with coupling reagents and add it to the resin. Allow the reaction to proceed to completion.

  • Washing: Wash the resin thoroughly to remove excess reagents.

  • Repeat Synthesis Cycle: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence. For the incorporation of phosphotyrosine, use the protected Fmoc-Tyr(PO(OBzl)2)-OH.

  • Cleavage and Deprotection: Once the peptide chain is complete, treat the resin with a cleavage cocktail to cleave the peptide from the resin and remove the side-chain protecting groups, including the benzyl groups on the phosphate.

  • Purification: Purify the crude peptide using reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the synthesized phosphopeptide by mass spectrometry and amino acid analysis.[11]

Visualizations

Diagrams are provided to illustrate key concepts related to O-phospho-L-tyrosine.

G Workflow for pKa Determination of O-Phospho-L-tyrosine cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis prep_solution Prepare O-Phospho-L-tyrosine Solution calibrate_ph Calibrate pH Meter titrate_base Titrate with 0.1M NaOH prep_solution->titrate_base titrate_acid Titrate with 0.1M HCl calibrate_ph->titrate_acid record_ph Record pH after each addition titrate_acid->record_ph titrate_base->record_ph plot_curve Plot Titration Curve (pH vs. Equivalents) record_ph->plot_curve determine_pka Determine pKa values from midpoints of buffer regions plot_curve->determine_pka

Caption: Experimental workflow for determining pKa values.

RTK_Signaling_Pathway Receptor Tyrosine Kinase (RTK) Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ligand Ligand (e.g., Growth Factor) rtk_inactive RTK (Inactive Monomer) ligand->rtk_inactive 1. Ligand Binding rtk_dimer RTK Dimer rtk_inactive->rtk_dimer 2. Dimerization autophosphorylation Autophosphorylation on Tyrosine Residues (Creation of pTyr sites) rtk_dimer->autophosphorylation 3. Kinase Activation sh2_protein Adaptor Protein (e.g., Grb2 with SH2 domain) autophosphorylation->sh2_protein 4. Recruitment of SH2 Domain Proteins (Binding to Phosphotyrosine) downstream_signaling Downstream Signaling Cascade (e.g., Ras-MAPK Pathway) sh2_protein->downstream_signaling 5. Signal Transduction cellular_response Cellular Response (Growth, Proliferation, etc.) downstream_signaling->cellular_response 6. Cellular Outcome

Caption: Role of phosphotyrosine in RTK signaling.

References

An In-depth Technical Guide to the Synthesis and Purification of H-Tyr(H2PO3)-OH (Phosphotyrosine)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the prevailing methodologies for the chemical synthesis and purification of O-phospho-L-tyrosine (H-Tyr(H2PO3)-OH), a critical post-translational modification involved in a myriad of cellular signaling pathways. This document is intended to serve as a valuable resource for researchers in chemical biology, drug discovery, and proteomics, offering detailed experimental protocols, comparative data, and visual representations of key processes.

Introduction to Phosphotyrosine

O-phospho-L-tyrosine (pTyr) is a pivotal player in intracellular signal transduction. The reversible phosphorylation of tyrosine residues on proteins, catalyzed by protein tyrosine kinases (PTKs) and reversed by protein tyrosine phosphatases (PTPs), acts as a molecular switch that controls numerous cellular processes, including cell growth, differentiation, metabolism, and apoptosis.[1] The phosphotyrosine moiety is recognized by proteins containing specific binding modules, such as Src Homology 2 (SH2) and Phosphotyrosine Binding (PTB) domains, which further propagate the signal downstream.[1] Given its central role in cell signaling, the availability of synthetic phosphotyrosine and its analogues is crucial for studying these pathways, developing inhibitors, and creating chemical probes to elucidate complex biological systems.

Chemical Synthesis of Phosphotyrosine-Containing Peptides

The chemical synthesis of phosphotyrosine-containing peptides is most commonly achieved through solid-phase peptide synthesis (SPPS). This approach involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid support. The key challenge in synthesizing phosphopeptides lies in the protection of the phosphate group during chain elongation and its subsequent deprotection without degrading the peptide. Two primary strategies, Boc/Bzl and Fmoc/tBu, are widely employed, each with its own set of protecting groups for the phosphate moiety.

Solid-Phase Peptide Synthesis (SPPS) Strategies

Boc/Bzl Strategy: This classic approach utilizes an acid-labile tert-butyloxycarbonyl (Boc) group for the protection of the α-amino group and typically employs benzyl-based protecting groups for the side chains, including the phosphate group of tyrosine. A practical method involves the incorporation of Boc-Tyr(PO3Bzl2)-OH.[1] Deprotection of the Boc group is achieved with trifluoroacetic acid (TFA), while the final cleavage from the resin and removal of the benzyl protecting groups are performed using strong acids like hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA). A key consideration is that one of the benzyl protecting groups on the phosphate can be prematurely removed during the repeated Boc deprotection steps with 50% TFA in dichloromethane (DCM).[1]

Fmoc/tBu Strategy: The more contemporary Fmoc/tBu strategy employs the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for α-amino protection and acid-labile tert-butyl (tBu) based groups for side-chain protection. This offers milder deprotection conditions for the growing peptide chain. For phosphotyrosine synthesis, Fmoc-Tyr(PO3tBu2)-OH is a preferred building block as it provides high purity and minimizes the formation of non-phosphorylated tyrosine-containing peptide byproducts.[2][3] The tBu groups on the phosphate are stable to the piperidine treatment used for Fmoc removal and are cleaved simultaneously with other tBu-based side-chain protecting groups and the resin linkage upon final treatment with a strong acid cocktail, typically containing TFA.

Comparison of Phosphotyrosine Building Blocks for SPPS

The choice of the protected phosphotyrosine building block is critical for the successful synthesis of phosphopeptides. The following table summarizes the commonly used derivatives for both Boc and Fmoc strategies.

Building BlockSPPS StrategyPhosphate Protecting GroupKey AdvantagesKey DisadvantagesTypical Crude Purity
Boc-Tyr(PO3Bzl2)-OH Boc/BzlBenzyl (Bzl)Well-established chemistry.Harsh final cleavage conditions (HF, TFMSA). Partial deprotection of benzyl groups during Boc removal.[1]Variable, often requires extensive purification.
Fmoc-Tyr(PO3tBu2)-OH Fmoc/tButert-Butyl (tBu)High purity of the final phosphopeptide.[2][3] Milder overall deprotection conditions compared to Boc/Bzl.Potential for side reactions if not handled carefully.>90%[4]
Fmoc-Tyr(PO(OBzl)OH)-OH Fmoc/tBuMonobenzylCommercially available and widely used.Partially protected phosphate can lead to side reactions and lower yields.Good, but can be lower than with di-tBu protection.
Fmoc-Tyr(PO3H2)-OH Fmoc/tBuUnprotectedAvoids phosphate deprotection steps.Unprotected phosphate can interfere with coupling reactions, leading to lower purity (1-4% tyrosine-peptide contamination).[2]Lower, requires significant purification.

Experimental Protocols: Synthesis

Synthesis of Fmoc-Tyr(PO3tBu2)-OH Building Block

This protocol describes a high-yield, one-step synthesis of the Fmoc-Tyr(PO3tBu2)-OH building block.[3]

Materials:

  • Fmoc-Tyr-OH

  • Di-tert-butyl N,N-diethylphosphoramidite

  • 1H-Tetrazole

  • tert-Butyl hydroperoxide (tBuOOH)

  • Dichloromethane (DCM), anhydrous

  • Ethyl acetate (EtOAc)

  • Hexane

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • Dissolve Fmoc-Tyr-OH (1 equivalent) and 1H-tetrazole (2 equivalents) in anhydrous DCM.

  • Add di-tert-butyl N,N-diethylphosphoramidite (1.5 equivalents) dropwise to the solution at room temperature and stir for 2 hours.

  • Cool the reaction mixture to 0°C and add a solution of tBuOOH (1.5 equivalents) in DCM dropwise. Allow the reaction to warm to room temperature and stir for 1 hour.

  • Wash the reaction mixture sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography on silica gel using a gradient of EtOAc in hexane to yield Fmoc-Tyr(PO3tBu2)-OH as a white solid.

Expected Yield: High (typically >85%).

Solid-Phase Synthesis of a Model Phosphotyrosine-Containing Peptide

This protocol outlines the manual solid-phase synthesis of a model phosphotyrosine-containing peptide using the Fmoc/tBu strategy.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids (including Fmoc-Tyr(PO3tBu2)-OH)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • Piperidine

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 1 hour.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • In a separate vessel, pre-activate the Fmoc-amino acid (3 equivalents) with DIC (3 equivalents) and OxymaPure® (3 equivalents) in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the deprotected resin and shake for 1-2 hours.

    • Monitor the coupling reaction using the Kaiser test. If the test is positive (blue beads), repeat the coupling step.

  • Washing: After a negative Kaiser test (colorless or yellow beads), wash the resin thoroughly with DMF and DCM.

  • Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the peptide sequence. For the phosphotyrosine residue, use Fmoc-Tyr(PO3tBu2)-OH.

  • Final Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Treat the resin with the cleavage cocktail (95% TFA, 2.5% TIS, 2.5% Water) for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold diethyl ether.

  • Drying: Dry the crude peptide under vacuum.

Purification of Phosphotyrosine Peptides

Crude synthetic phosphopeptides require purification to remove deletion sequences, truncated peptides, and byproducts from the cleavage of protecting groups. The two most effective methods for purifying phosphopeptides are reversed-phase high-performance liquid chromatography (RP-HPLC) and immunoaffinity chromatography.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the standard method for purifying synthetic peptides. It separates peptides based on their hydrophobicity.

Typical RP-HPLC Conditions for Phosphopeptide Purification:

ParameterCondition
Column C18 stationary phase (e.g., 5 µm particle size, 100-300 Å pore size)[5]
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in water[6]
Mobile Phase B 0.1% Trifluoroacetic acid (TFA) in acetonitrile[6]
Gradient A linear gradient from 5% to 65% Mobile Phase B over 60 minutes is a common starting point.[5]
Flow Rate 1 mL/min for analytical scale; scalable for preparative columns.
Detection UV absorbance at 210–220 nm.[6]
Immunoaffinity Chromatography

This technique offers high specificity by utilizing antibodies that recognize the phosphotyrosine residue. It is particularly useful for enriching phosphopeptides from complex mixtures.[7]

General Immunoaffinity Chromatography Protocol:

  • Antibody Immobilization: Covalently couple a high-affinity anti-phosphotyrosine antibody to a solid support matrix (e.g., agarose beads).

  • Sample Loading: Dissolve the crude peptide mixture in a binding buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) and apply it to the antibody-coupled column.

  • Washing: Wash the column extensively with the binding buffer to remove non-specifically bound peptides.

  • Elution: Elute the bound phosphopeptide using a low pH buffer (e.g., 0.1 M glycine-HCl, pH 2.5-3.0).[8] It is crucial to immediately neutralize the eluted fractions with a high pH buffer (e.g., 1 M Tris-HCl, pH 8.5) to prevent acid-catalyzed hydrolysis of the phosphate group.[8]

Experimental Protocols: Purification

RP-HPLC Purification of a Crude Phosphopeptide

Procedure:

  • Sample Preparation: Dissolve the crude, dried peptide in a minimal volume of Mobile Phase A. Filter the sample through a 0.22 µm syringe filter.

  • Column Equilibration: Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B) until a stable baseline is achieved.

  • Injection and Gradient Elution: Inject the prepared sample onto the column and begin the gradient elution program.

  • Fraction Collection: Collect fractions corresponding to the major peaks detected by the UV detector.

  • Analysis of Fractions: Analyze the purity of the collected fractions using analytical RP-HPLC and confirm the identity and phosphorylation status of the desired peptide by mass spectrometry.

  • Pooling and Lyophilization: Pool the fractions containing the pure phosphopeptide and lyophilize to obtain the final product as a white, fluffy powder.

Immunoaffinity Enrichment of Phosphopeptides

Procedure:

  • Column Preparation: Equilibrate the anti-phosphotyrosine antibody-coupled agarose column with 10 column volumes of binding buffer (PBS, pH 7.4).

  • Sample Loading: Dissolve the peptide mixture in binding buffer and load it onto the column at a slow flow rate to ensure maximum binding.

  • Washing: Wash the column with at least 20 column volumes of binding buffer, monitoring the UV absorbance at 280 nm until it returns to baseline.

  • Elution: Elute the bound phosphopeptides with elution buffer (0.1 M glycine-HCl, pH 2.8). Collect 1 mL fractions into tubes containing 100 µL of neutralization buffer (1 M Tris-HCl, pH 8.5).

  • Desalting: Desalt the neutralized, enriched phosphopeptide fractions using a C18 solid-phase extraction (SPE) cartridge.

  • Analysis: Analyze the enriched phosphopeptides by mass spectrometry to confirm their identity.

Analytical Characterization

The identity, purity, and phosphorylation status of the synthesized this compound containing peptides must be confirmed using appropriate analytical techniques.

Analytical Techniques for Phosphopeptide Characterization:

TechniqueInformation ProvidedKey Observations
Analytical RP-HPLC Purity assessment.A single, sharp peak indicates high purity.
Mass Spectrometry (MS) Molecular weight confirmation and verification of phosphorylation.The observed mass should match the theoretical mass of the phosphopeptide. The mass difference between the phosphorylated and non-phosphorylated peptide is +79.98 Da.
Tandem MS (MS/MS) Sequence confirmation and localization of the phosphorylation site.Fragmentation analysis reveals the peptide sequence. A characteristic neutral loss of 98 Da (H3PO4) from the precursor ion is often observed for phosphotyrosine-containing peptides in collision-induced dissociation (CID).[9]
31P Nuclear Magnetic Resonance (NMR) Spectroscopy Confirmation of the presence of the phosphate group.The 31P chemical shift for phosphotyrosine is pH-dependent, typically appearing between -3.8 ppm (pH 4.0) and 0.2 ppm (pH 8.0) relative to an external standard of 85% H3PO4.[10]

Visualization of Key Processes

Synthesis and Purification Workflow

Synthesis_Purification_Workflow cluster_synthesis Solid-Phase Peptide Synthesis (Fmoc/tBu) cluster_purification Purification Resin Rink Amide Resin Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection1 Coupling Amino Acid Coupling (Fmoc-AA-OH, DIC, Oxyma) Deprotection1->Coupling Chain_Elongation Repeat Cycles pTyr_Coupling Phosphotyrosine Coupling (Fmoc-Tyr(PO3tBu2)-OH) Final_Deprotection Final Fmoc Deprotection Cleavage Cleavage & Deprotection (TFA/TIS/H2O) Final_Deprotection->Cleavage Crude_Peptide Crude Phosphopeptide Cleavage->Crude_Peptide RP_HPLC Reversed-Phase HPLC (C18 Column) Crude_Peptide->RP_HPLC Primary Method Immunoaffinity Immunoaffinity Chromatography (Anti-pTyr Antibody) Crude_Peptide->Immunoaffinity High Specificity Enrichment Pure_Peptide Pure Phosphopeptide RP_HPLC->Pure_Peptide Immunoaffinity->Pure_Peptide

Caption: Workflow for the synthesis and purification of phosphotyrosine peptides.

Canonical Phosphotyrosine Signaling Pathway

pTyr_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ligand Growth Factor (e.g., EGF) RTK Receptor Tyrosine Kinase (RTK) (e.g., EGFR) Ligand->RTK Binding Dimerization RTK Dimerization & Autophosphorylation RTK->Dimerization Activation pTyr_Site Phosphotyrosine (pTyr) Docking Site Dimerization->pTyr_Site Creates pTyr_Site->RTK Dephosphorylation SH2_Protein SH2 Domain-Containing Protein (e.g., Grb2) pTyr_Site->SH2_Protein Recruits Downstream_Effector Downstream Effector (e.g., Sos) SH2_Protein->Downstream_Effector Activates Signaling_Cascade Signaling Cascade (e.g., Ras-MAPK Pathway) Downstream_Effector->Signaling_Cascade Cellular_Response Cellular Response (e.g., Proliferation, Survival) Signaling_Cascade->Cellular_Response PTP Protein Tyrosine Phosphatase (PTP) PTP->pTyr_Site

Caption: A simplified receptor tyrosine kinase signaling pathway.

References

The Biological Role of H-Tyr(H2PO3)-OH: A Phosphatase-Stable Probe in Signal Transduction

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

H-Tyr(H2PO3)-OH, also known as L-Phosphonotyrosine, is a non-proteinogenic amino acid designed as a non-hydrolyzable analog of O-phosphotyrosine (pTyr). This structural modification, replacing the labile phosphate ester with a stable phosphonic acid, renders it resistant to cleavage by protein tyrosine phosphatases (PTPs). This key feature makes phosphonotyrosine an invaluable tool for elucidating the intricate signaling pathways governed by tyrosine phosphorylation. By acting as a persistent mimic of pTyr, it can effectively probe and inhibit the function of pTyr-recognizing domains, primarily Src Homology 2 (SH2) domains, and serve as a potent and selective inhibitor of PTPs. This technical guide delves into the core biological roles of this compound, presenting quantitative data on its interactions, detailed experimental protocols for its use, and visual representations of the signaling pathways it modulates.

Introduction: The Significance of Tyrosine Phosphorylation

Reversible tyrosine phosphorylation is a cornerstone of cellular signaling in multicellular organisms, governing a vast array of processes including cell growth, differentiation, migration, and apoptosis.[1] This dynamic post-translational modification is orchestrated by the opposing actions of protein tyrosine kinases (PTKs), which add phosphate groups to tyrosine residues, and protein tyrosine phosphatases (PTPs), which remove them. The resulting phosphotyrosine (pTyr) residues act as docking sites for proteins containing pTyr-binding modules, most notably the Src Homology 2 (SH2) and Phosphotyrosine Binding (PTB) domains, thereby assembling signaling complexes and propagating downstream signals.[1]

The transient nature of tyrosine phosphorylation, due to the action of PTPs, can complicate the study of these signaling events. This compound (phosphonotyrosine) was developed to overcome this limitation. Its phosphonate group is isosteric and isoelectronic to the phosphate group of pTyr but is resistant to enzymatic hydrolysis. This stability allows for the "trapping" of protein-protein interactions and the sustained inhibition of PTPs, making it a powerful tool in signal transduction research and a promising scaffold for therapeutic development.[2]

Core Biological Function: A Stable Mimic of Phosphotyrosine

The primary biological role of this compound stems from its ability to act as a phosphatase-resistant analog of pTyr. This property allows it to be incorporated into synthetic peptides that can then be used to:

  • Antagonize SH2 Domain Interactions: Peptides containing phosphonotyrosine can bind to SH2 domains with high affinity and specificity, thereby blocking the recruitment of downstream signaling proteins to their activated receptor tyrosine kinase (RTK) or scaffold protein targets.[3]

  • Inhibit Protein Tyrosine Phosphatases (PTPs): As a stable substrate analog, phosphonotyrosine-containing molecules can bind to the active site of PTPs, acting as competitive inhibitors. This allows for the study of the physiological consequences of specific PTP inhibition.[4]

Quantitative Data on Molecular Interactions

The efficacy of this compound as a molecular probe is underscored by its binding affinities to SH2 domains and its inhibitory constants against PTPs. While specific data for phosphonotyrosine-containing peptides can be sparse, extensive research on phosphotyrosine peptides provides a strong benchmark. The non-hydrolyzable nature of the phosphonate linkage is expected to result in comparable or slightly altered binding affinities compared to their phosphate counterparts, with the key difference being the stability of the interaction in the presence of phosphatases.

Table 1: Binding Affinities of Phosphotyrosine-Containing Peptides to SH2 Domains

SH2 DomainPeptide Sequence/OriginBinding Affinity (Kd)Reference
Grb2Shc-derived phosphopeptide200 nM[5]
Grb2EGF Receptor-derived phosphopeptideNanomolar range[6][7]
Grb2HGF Receptor-derived phosphopeptideNanomolar range[6][7]
Vav1Doubly phosphorylated Syk linker B7.4 µM[8]
PLC-γDoubly phosphorylated Syk linker B0.07 µM[8]
p85 N-SH2PDGFR-derived phosphopeptide3.34 x 10^6 M⁻¹s⁻¹ (kon)[3]
p85 C-SH2IRS-1-derived phosphopeptide (pY-628)0.34 nM[9]

Table 2: Inhibitory Activity of Phosphonate-Based Compounds against PTP1B

CompoundIC50 ValueType of InhibitionReference
(naphth-2-yl) difluoromethylphosphonic acid40-50 µMCompetitive[4]
(napthy-1-yl) difluoromethylphosphonic acid40-50 µMCompetitive[4]
Mucusisoflavone B2.5 ± 0.2 µMNot specified[10]
Phosphoeleganin1.3 ± 0.04 μMNot specified[11]

Signaling Pathways Modulated by this compound

By acting as a pTyr mimic, this compound can be used to intervene in numerous signaling pathways. A primary example is the Receptor Tyrosine Kinase (RTK) signaling cascade.

RTK_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ligand Ligand RTK_inactive RTK (inactive) Ligand->RTK_inactive 1. Ligand Binding RTK_active RTK (active, auto-phosphorylated) RTK_inactive->RTK_active 2. Dimerization & Autophosphorylation Grb2 Grb2 RTK_active->Grb2 3. pTyr-SH2 Interaction Sos Sos Grb2->Sos 4. Recruitment Ras Ras Sos->Ras 5. Activation Downstream_Signaling Downstream Signaling (e.g., MAPK pathway) Ras->Downstream_Signaling 6. Signal Propagation PTP Protein Tyrosine Phosphatase (PTP) PTP->RTK_active Dephosphorylation (Signal Termination) H_Tyr_peptide This compound Peptide H_Tyr_peptide->Grb2 Inhibition of SH2 Binding H_Tyr_peptide->PTP Inhibition of PTP Activity

Figure 1: RTK signaling pathway and points of intervention by this compound peptides.

Experimental Protocols

Solid-Phase Synthesis of this compound-Containing Peptides

This protocol outlines the general steps for incorporating Fmoc-Tyr(PO3H2)-OH into a peptide sequence using solid-phase peptide synthesis (SPPS).

SPPS_Workflow Start Start Resin_Swelling 1. Resin Swelling (e.g., in DMF) Start->Resin_Swelling Fmoc_Deprotection 2. Fmoc Deprotection (e.g., 20% Piperidine in DMF) Resin_Swelling->Fmoc_Deprotection Washing_1 3. Washing (e.g., DMF, DCM) Fmoc_Deprotection->Washing_1 Amino_Acid_Coupling 4. Amino Acid Coupling (Standard Fmoc-AA) Washing_1->Amino_Acid_Coupling Washing_2 5. Washing Amino_Acid_Coupling->Washing_2 Repeat_Cycle Repeat steps 2-5 for each standard amino acid Washing_2->Repeat_Cycle Repeat_Cycle->Fmoc_Deprotection Phosphonotyrosine_Coupling 6. Fmoc-Tyr(PO3H2)-OH Coupling (Extended coupling time, e.g., with HATU/DIPEA) Repeat_Cycle->Phosphonotyrosine_Coupling Washing_3 7. Washing Phosphonotyrosine_Coupling->Washing_3 Final_Deprotection 8. Final Fmoc Deprotection Washing_3->Final_Deprotection Cleavage_and_Deprotection 9. Cleavage from Resin and Side-Chain Deprotection (e.g., TFA cocktail) Final_Deprotection->Cleavage_and_Deprotection Purification 10. Purification (e.g., RP-HPLC) Cleavage_and_Deprotection->Purification Characterization 11. Characterization (e.g., Mass Spectrometry) Purification->Characterization End End Characterization->End

Figure 2: General workflow for solid-phase peptide synthesis with phosphonotyrosine.

Materials:

  • Fmoc-protected amino acids

  • Fmoc-Tyr(PO3H2)-OH

  • Solid-phase synthesis resin (e.g., Rink Amide resin)

  • Coupling reagents (e.g., HATU, HBTU)

  • Base (e.g., DIPEA)

  • Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)

  • Deprotection solution: 20% piperidine in DMF

  • Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS)

  • RP-HPLC system for purification

  • Mass spectrometer for characterization

Protocol:

  • Resin Preparation: Swell the resin in DMF for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes, repeat once.

  • Washing: Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling: Couple the standard Fmoc-amino acids using a coupling reagent like HATU in the presence of DIPEA for 1-2 hours.

  • Phosphonotyrosine Coupling: For the incorporation of Fmoc-Tyr(PO3H2)-OH, use an extended coupling time (e.g., 4-12 hours) with HATU and an increased excess of DIPEA (at least 3 equivalents).[12] Monitor the coupling reaction using a ninhydrin test.

  • Repeat: Repeat steps 2-5 for all amino acids in the sequence.

  • Final Deprotection: Remove the final N-terminal Fmoc group.

  • Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-4 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Purification and Characterization: Purify the crude peptide by RP-HPLC and confirm its identity and purity by mass spectrometry.[13]

In Vitro PTP Inhibition Assay using p-Nitrophenyl Phosphate (pNPP)

This colorimetric assay provides a simple and cost-effective method to screen for PTP inhibitors.[14][15]

PTP_Inhibition_Assay Prepare_Reagents 1. Prepare Reagents - PTP Enzyme - pNPP Substrate - Assay Buffer - H-Tyr(PO3H2)-OH Peptide (Inhibitor) Incubate_PTP_Inhibitor 2. Pre-incubate PTP with Inhibitor Prepare_Reagents->Incubate_PTP_Inhibitor Initiate_Reaction 3. Add pNPP Substrate to initiate reaction Incubate_PTP_Inhibitor->Initiate_Reaction Incubate_Reaction 4. Incubate at 37°C (10-30 min) Initiate_Reaction->Incubate_Reaction Stop_Reaction 5. Stop Reaction (e.g., add NaOH) Incubate_Reaction->Stop_Reaction Measure_Absorbance 6. Measure Absorbance at 405 nm Stop_Reaction->Measure_Absorbance Calculate_IC50 7. Calculate % Inhibition and IC50 Value Measure_Absorbance->Calculate_IC50

Figure 3: Workflow for a pNPP-based PTP inhibition assay.

Materials:

  • Purified PTP enzyme (e.g., PTP1B)

  • p-Nitrophenyl phosphate (pNPP)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

  • This compound-containing peptide (inhibitor)

  • Stop solution (e.g., 1 M NaOH)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Prepare Reagents: Prepare serial dilutions of the phosphonotyrosine peptide inhibitor in the assay buffer.

  • Pre-incubation: In a 96-well plate, add the PTP enzyme to wells containing either the inhibitor dilutions or buffer (for control). Pre-incubate for 10-15 minutes at room temperature.

  • Initiate Reaction: Add the pNPP substrate to all wells to start the reaction.

  • Incubation: Incubate the plate at 37°C for 10-30 minutes.

  • Stop Reaction: Stop the reaction by adding the stop solution. The dephosphorylation of pNPP results in the formation of p-nitrophenol, which is yellow at alkaline pH.[15]

  • Measure Absorbance: Read the absorbance at 405 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.

SH2 Domain Binding Assay using Fluorescence Polarization

This assay measures the binding of a fluorescently labeled phosphonotyrosine peptide to an SH2 domain in solution.[1][16]

Materials:

  • Purified SH2 domain protein (e.g., Grb2 SH2)

  • Fluorescently labeled this compound-containing peptide (e.g., with fluorescein)

  • Binding buffer (e.g., PBS with 0.01% Tween-20)

  • 384-well black microplate

  • Fluorescence polarization plate reader

Protocol:

  • Prepare Reagents: Prepare a constant concentration of the fluorescently labeled phosphonotyrosine peptide and serial dilutions of the SH2 domain protein in the binding buffer.

  • Assay Setup: In a 384-well plate, add the fluorescent peptide to all wells. Then, add the serial dilutions of the SH2 domain protein. Include wells with only the fluorescent peptide (for baseline polarization) and buffer.

  • Incubation: Incubate the plate at room temperature for 30-60 minutes to allow the binding to reach equilibrium.

  • Measure Fluorescence Polarization: Read the fluorescence polarization on a suitable plate reader. As more SH2 domain binds to the fluorescent peptide, the tumbling rate of the complex decreases, leading to an increase in the polarization value.

  • Data Analysis: Plot the change in fluorescence polarization as a function of the SH2 domain concentration and fit the data to a binding isotherm to determine the dissociation constant (Kd).

Conclusion and Future Directions

This compound is a powerful and versatile tool for the study of tyrosine phosphorylation-dependent signaling. Its resistance to phosphatase activity allows for the stable interrogation of SH2 domain-mediated protein-protein interactions and the targeted inhibition of PTPs. The experimental protocols provided herein offer a framework for the synthesis and application of phosphonotyrosine-containing peptides in elucidating these complex cellular processes.

Future research will likely focus on the development of more sophisticated phosphonotyrosine analogs with improved cell permeability and in vivo stability, paving the way for their use as therapeutic agents in diseases characterized by aberrant tyrosine kinase signaling, such as cancer and autoimmune disorders. The continued application of these molecular probes will undoubtedly deepen our understanding of the intricate and dynamic world of cellular signal transduction.

References

The Pursuit of Precision: A Technical Guide to the Discovery and Development of Phosphotyrosine Mimetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein tyrosine phosphorylation is a fundamental cellular signaling mechanism, the dysregulation of which is implicated in a multitude of diseases, including cancer and metabolic disorders. The enzymes that write, read, and erase these phosphate marks—protein tyrosine kinases, SH2 domain-containing proteins, and protein tyrosine phosphatases (PTPs), respectively—have become prime targets for therapeutic intervention. However, the inherent instability and poor bioavailability of phosphotyrosine (pTyr) itself have driven the development of pTyr mimetics: bioisosteres that mimic the key interactions of pTyr while offering improved drug-like properties. This technical guide provides an in-depth exploration of the discovery and development of these crucial molecular tools. We delve into the design strategies for both non-hydrolyzable and non-phosphate-containing pTyr mimetics, present key quantitative data on their efficacy against prominent targets such as the Grb2 SH2 domain and PTP1B, and provide detailed experimental protocols for their evaluation. Furthermore, we visualize the intricate signaling pathways and experimental workflows central to this field of research.

Introduction: The Central Role of Phosphotyrosine in Cellular Signaling

Reversible tyrosine phosphorylation is a cornerstone of intracellular communication, governing processes from cell growth and differentiation to metabolism and apoptosis. This dynamic post-translational modification is orchestrated by the interplay of protein tyrosine kinases (PTKs), which add phosphate groups to tyrosine residues, and protein tyrosine phosphatases (PTPs), which remove them. The resulting phosphotyrosine (pTyr) residues act as docking sites for proteins containing Src Homology 2 (SH2) or Phosphotyrosine Binding (PTB) domains, thereby assembling signaling complexes and propagating downstream signals.

Given their central role, aberrant pTyr signaling is a hallmark of many diseases. Consequently, inhibiting the interactions within these pathways has emerged as a promising therapeutic strategy. While peptides containing pTyr can competitively inhibit these interactions, their utility is hampered by rapid dephosphorylation by cellular phosphatases and poor cell permeability. This has spurred the development of phosphotyrosine mimetics, which are designed to be stable, cell-permeable surrogates of pTyr.

Design and Development of Phosphotyrosine Mimetics

The design of pTyr mimetics has evolved along two major avenues: non-hydrolyzable phosphonate-based analogs and non-phosphate-containing isosteres.

2.1. Non-Hydrolyzable Phosphonate-Based Mimetics

To overcome the enzymatic lability of the phosphate ester bond, early efforts focused on replacing the anomeric oxygen of the phosphate group with a methylene group, leading to the development of phosphonate-based mimetics.

  • (Phosphonomethyl)phenylalanine (Pmp): This foundational mimetic replaces the phosphate ester oxygen with a methylene unit. While resistant to phosphatases, its binding affinity to SH2 domains is often lower than that of pTyr.[1]

  • Fluoromethylated Pmp Analogs (FPmp and F2Pmp): The introduction of fluorine atoms to the methylene bridge of Pmp, creating monofluoro-Pmp (FPmp) and difluoro-Pmp (F2Pmp), significantly improves binding affinity.[1] The electron-withdrawing nature of fluorine lowers the pKa of the phosphonate, making it a better mimic of the dianionic state of the phosphate group at physiological pH. F2Pmp, in particular, has shown widespread utility in the development of potent inhibitors for both SH2 domains and PTPs.[2][3]

2.2. Non-Phosphate-Containing Mimetics

To address the challenges of poor cell permeability associated with the highly charged phosphonate group, researchers have developed mimetics that do not contain phosphorus.

  • O-Malonyltyrosine (OMT): This mimetic replaces the phosphate group with a malonic acid moiety. Peptides incorporating OMT have demonstrated reasonable affinity for SH2 domains.[1]

  • p-Malonylphenylalanine (Pmf): In this analog, the malonic acid group is directly attached to the phenyl ring of phenylalanine. Pmf-containing inhibitors have shown remarkable potency, with some exhibiting inhibition constants in the low nanomolar range for the Grb2 SH2 domain.[4]

Key Targets for Phosphotyrosine Mimetics

The development of pTyr mimetics has largely focused on two key classes of signaling proteins: SH2 domain-containing adaptor proteins and protein tyrosine phosphatases.

3.1. Grb2 SH2 Domain

The Growth factor receptor-bound protein 2 (Grb2) is a critical adaptor protein that links activated receptor tyrosine kinases (RTKs) to the Ras signaling pathway. The SH2 domain of Grb2 specifically recognizes pTyr-containing sequences, initiating a cascade that leads to cell proliferation and differentiation. Inhibiting this interaction is a key strategy in cancer therapy.

3.2. Protein Tyrosine Phosphatase 1B (PTP1B)

PTP1B is a major negative regulator of the insulin and leptin signaling pathways. By dephosphorylating the insulin receptor and its substrates, PTP1B attenuates insulin signaling. Inhibition of PTP1B is therefore a promising therapeutic approach for type 2 diabetes and obesity.

Quantitative Data on Phosphotyrosine Mimetic Efficacy

The following tables summarize key quantitative data for various pTyr mimetics against the Grb2 SH2 domain and PTP1B.

Table 1: Inhibitory Activity of Phosphotyrosine Mimetics against the Grb2 SH2 Domain

Mimetic/InhibitorAssay TypeTargetKd (nM)IC50 (nM)Reference
Peptide with (α-Me)pTyrFluorescenceGrb23 ± 111 ± 1[2](5)
Pmf-containing inhibitorsExtracellular Grb2 binding assayGrb2-as low as 8[4]
Ac-N-(L-OMT)-V-N-I-E-amideSH2 domain inhibitory peptide assayGrb2-120,000[1]
Monocarboxylic inhibitor 7Fluorescence anisotropyEGFR/GRB2 PPI-140 (Ki)[6]
Tripeptide-mimicking compound 39Grb2 SH2 domain-binding assayGrb2-6,190[7]
Tri-aromatic analogue 40Grb2 SH2 domain-binding assayGrb2-25,900[7]

Table 2: Inhibitory Activity of Phosphotyrosine Mimetics against PTP1B

Mimetic/InhibitorAssay TypeTargetIC50 (µM)Ki (nM)Reference
Ac-D-A-D-E-(FOMT)-L-amidePTP1B-mediated dephosphorylationPTP1B10-[8]
Thioether-cyclized peptide 4 (with FOMT)PTP1B inhibition assayPTP1B-170[9]
Pentafluorophosphato-phenylalanine 3PTP1B inhibition assayPTP1B--[10]
Pentafluorophosphato-phenylalanine 12PTP1B inhibition assayPTP1B--[10]

Experimental Protocols

This section provides detailed methodologies for key experiments used in the evaluation of pTyr mimetics.

5.1. Fluorescence Polarization Assay for Grb2 SH2 Domain Binding

This assay measures the binding of a fluorescently labeled pTyr-containing peptide to the Grb2 SH2 domain. The binding causes a change in the polarization of the emitted light, which can be disrupted by a competitive inhibitor.

  • Materials:

    • Purified Grb2 SH2 domain

    • Fluorescently labeled peptide probe (e.g., FITC-G-pY-V-N-V)

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM DTT)

    • Test compounds (pTyr mimetics)

    • Black, low-volume 384-well plates

    • Plate reader with fluorescence polarization capabilities

  • Procedure:

    • Prepare a solution of the Grb2 SH2 domain and the fluorescent peptide probe in the assay buffer at 2x the final desired concentration.

    • Prepare serial dilutions of the test compounds in the assay buffer.

    • Add 10 µL of the Grb2 SH2 domain/probe solution to each well of the 384-well plate.

    • Add 10 µL of the test compound dilutions to the wells. Include controls with buffer only (for minimum polarization) and with the Grb2 SH2 domain/probe solution and buffer (for maximum polarization).

    • Incubate the plate at room temperature for 30-60 minutes, protected from light.

    • Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters for the fluorophore used.

    • Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

5.2. ELISA-Based Grb2-Shc Binding Assay

This assay quantifies the interaction between the Grb2 SH2 domain and a pTyr-phosphorylated Shc peptide, and the ability of an inhibitor to disrupt this interaction.

  • Materials:

    • GST-tagged Grb2 SH2 domain

    • Biotinylated and phosphorylated Shc peptide (e.g., Biotin-pY-V-N-V-Q-N-H)

    • Streptavidin-coated 96-well plates

    • Anti-GST antibody conjugated to horseradish peroxidase (HRP)

    • TMB substrate

    • Stop solution (e.g., 1 M H2SO4)

    • Wash buffer (e.g., PBS with 0.05% Tween-20)

    • Blocking buffer (e.g., PBS with 1% BSA)

    • Test compounds

  • Procedure:

    • Coat the streptavidin-coated wells with the biotinylated-phosphorylated Shc peptide by incubating for 1-2 hours at room temperature.

    • Wash the wells three times with wash buffer.

    • Block the wells with blocking buffer for 1 hour at room temperature.

    • Wash the wells three times with wash buffer.

    • Prepare a mixture of the GST-Grb2 SH2 domain and the test compound at various concentrations in blocking buffer and add it to the wells. Incubate for 1-2 hours at room temperature.

    • Wash the wells three times with wash buffer.

    • Add the anti-GST-HRP antibody to the wells and incubate for 1 hour at room temperature.

    • Wash the wells five times with wash buffer.

    • Add the TMB substrate and incubate in the dark until a blue color develops.

    • Stop the reaction by adding the stop solution.

    • Read the absorbance at 450 nm using a plate reader.

    • Calculate the IC50 values as described for the fluorescence polarization assay.

5.3. PTP1B Enzyme Inhibition Assay

This assay measures the ability of a compound to inhibit the dephosphorylation of a substrate by PTP1B.

  • Materials:

    • Recombinant human PTP1B

    • pNPP (p-nitrophenyl phosphate) as a substrate

    • Assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM DTT)

    • Test compounds

    • 96-well plates

    • Spectrophotometer

  • Procedure:

    • Add the assay buffer, test compound at various concentrations, and PTP1B to the wells of a 96-well plate.

    • Pre-incubate the mixture for 10-15 minutes at 37°C.

    • Initiate the reaction by adding the pNPP substrate.

    • Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

    • Stop the reaction by adding a strong base (e.g., 1 M NaOH).

    • Measure the absorbance of the product, p-nitrophenol, at 405 nm.

    • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Visualizing the Landscape: Signaling Pathways and Workflows

6.1. Signaling Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways targeted by pTyr mimetics.

Grb2_SOS_Ras_Pathway cluster_ras RTK Receptor Tyrosine Kinase (RTK) pTyr pTyr RTK->pTyr Autophosphorylation Grb2 Grb2 pTyr->Grb2 SH2 domain binding SOS SOS Grb2->SOS SH3 domain binding Ras_GDP Ras-GDP (inactive) SOS->Ras_GDP GEF activity Ras_GTP Ras-GTP (active) Ras_GDP->Ras_GTP GTP for GDP exchange Downstream Downstream Signaling (MAPK Pathway) Ras_GTP->Downstream Inhibitor pTyr Mimetic (Inhibitor) Inhibitor->Grb2 Blocks SH2 domain

Caption: The Grb2-SOS-Ras signaling pathway initiated by RTK activation.

PTP1B_Insulin_Signaling Insulin Insulin IR Insulin Receptor (IR) Insulin->IR pIR Phosphorylated IR (active) IR->pIR Autophosphorylation IRS IRS pIR->IRS Phosphorylation pIRS Phosphorylated IRS PI3K PI3K-Akt Pathway pIRS->PI3K GLUT4 GLUT4 Translocation (Glucose Uptake) PI3K->GLUT4 PTP1B PTP1B PTP1B->pIR Dephosphorylation PTP1B->pIRS Dephosphorylation Inhibitor pTyr Mimetic (Inhibitor) Inhibitor->PTP1B Inhibition

Caption: The role of PTP1B as a negative regulator in the insulin signaling pathway.

6.2. Experimental Workflow

The following diagram illustrates a typical workflow for the discovery and evaluation of pTyr mimetic inhibitors.

pTyr_Mimetic_Workflow Design Mimetic Design & Synthesis HTS High-Throughput Screening (HTS) Design->HTS FP_Assay Fluorescence Polarization Assay HTS->FP_Assay ELISA ELISA HTS->ELISA Hit_ID Hit Identification FP_Assay->Hit_ID ELISA->Hit_ID Lead_Opt Lead Optimization (SAR) Hit_ID->Lead_Opt In_Vitro In Vitro Characterization (Enzyme Kinetics, Specificity) Lead_Opt->In_Vitro Cell_Based Cell-Based Assays (Permeability, Target Engagement) In_Vitro->Cell_Based In_Vivo In Vivo Studies (Animal Models) Cell_Based->In_Vivo Preclinical Preclinical Development In_Vivo->Preclinical

Caption: A generalized workflow for the discovery and development of pTyr mimetics.

Conclusion and Future Directions

The discovery and development of phosphotyrosine mimetics have provided invaluable tools for dissecting pTyr-dependent signaling pathways and have yielded promising candidates for therapeutic intervention. The evolution from simple phosphonates to sophisticated non-phosphate-containing isosteres has addressed key challenges of stability and bioavailability. Future efforts in this field will likely focus on the development of mimetics with enhanced cell permeability and improved selectivity for specific SH2 domains or PTPs. The integration of computational design and novel synthetic strategies will undoubtedly accelerate the discovery of the next generation of pTyr mimetics, bringing us closer to precisely targeting the aberrant signaling pathways that drive a host of human diseases.

References

H-Tyr(H2PO3)-OH: A Non-Hydrolyzable Analog of Phosphotyrosine for Signal Transduction Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein tyrosine phosphorylation is a fundamental post-translational modification that governs a vast array of cellular processes, from signal transduction and cell cycle control to proliferation and differentiation. The dynamic nature of this modification, regulated by the opposing actions of protein tyrosine kinases (PTKs) and protein tyrosine phosphatases (PTPs), presents challenges for its study. Non-hydrolyzable analogs of phosphotyrosine (pTyr) are invaluable tools for overcoming these challenges. This technical guide focuses on H-Tyr(H2PO3)-OH, also known as L-4-(phosphonomethyl)phenylalanine, a widely used non-hydrolyzable pTyr mimetic. We provide a comprehensive overview of its synthesis, biochemical properties, and applications in dissecting signaling pathways and as a scaffold for drug discovery. This guide includes detailed experimental protocols for the synthesis of peptides incorporating this analog and for biophysical characterization of their interactions with key signaling proteins. Furthermore, we present quantitative binding data and visualize relevant signaling pathways and experimental workflows to facilitate a deeper understanding of the utility of this compound in advancing our knowledge of cellular signaling.

Introduction to Phosphotyrosine Signaling and its Mimics

Tyrosine phosphorylation is a critical event in cellular communication, initiated by the transfer of a phosphate group from ATP to a tyrosine residue on a substrate protein by a protein tyrosine kinase.[1] This phosphorylation event creates a binding site for proteins containing phosphotyrosine-binding domains, most notably the Src Homology 2 (SH2) and Phosphotyrosine Binding (PTB) domains.[2][3] These interactions are central to the propagation of signals downstream of receptor tyrosine kinases (RTKs) and other signaling hubs.[4] The reversibility of this process, catalyzed by protein tyrosine phosphatases (PTPs), ensures the transient nature of these signals.[5]

The labile nature of the phosphate-ester bond in phosphotyrosine, however, complicates in vitro and in vivo studies. Non-hydrolyzable analogs of phosphotyrosine have been developed to address this limitation. This compound, in which the oxygen atom linking the phosphate group to the phenyl ring is replaced by a methylene group, is a prominent example of such a mimetic.[6] This substitution renders the molecule resistant to phosphatase activity, thereby "trapping" the signaling complex and facilitating its study. This stability makes it an exceptional tool for structural biology, for dissecting the roles of specific phosphorylation events, and for the development of therapeutic agents that target phosphotyrosine-mediated interactions.[7]

Synthesis of this compound and its Incorporation into Peptides

The synthesis of peptides containing this compound is crucial for their use as probes in biological systems. This is typically achieved through solid-phase peptide synthesis (SPPS) using a protected form of the phosphonotyrosine analog.

Synthesis of Protected Phosphonotyrosine Monomers

The synthesis of Boc- or Fmoc-protected 4-(phosphonomethyl)-L-phenylalanine is a prerequisite for its use in SPPS. While a detailed multi-step synthesis is beyond the scope of this guide, the general strategy often involves the protection of the amino and carboxyl groups of a phenylalanine precursor, followed by the introduction of the phosphonomethyl moiety to the phenyl ring.

Solid-Phase Peptide Synthesis (SPPS) of Phosphonotyrosine-Containing Peptides

The incorporation of Fmoc-Tyr(PO3H2)-OH into a peptide sequence during SPPS requires specific considerations due to the presence of the free phosphonic acid group.

Experimental Protocol: Solid-Phase Synthesis of a Phosphonotyrosine-Containing Peptide

Materials:

  • Fmoc-protected amino acids

  • Fmoc-Tyr(PO3H2)-OH

  • Rink Amide resin

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • Dichloromethane (DCM)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • Dissolve the Fmoc-protected amino acid (3 equivalents) and OxymaPure (3 equivalents) in DMF.

    • Add DIC (3 equivalents) to the solution and pre-activate for 5 minutes.

    • Add the activated amino acid solution to the deprotected resin and couple for 1-2 hours.

    • Monitor the coupling reaction using a Kaiser test.

  • Incorporation of Fmoc-Tyr(PO3H2)-OH:

    • For the coupling of Fmoc-Tyr(PO3H2)-OH, use a higher excess of the amino acid and coupling reagents (e.g., 5 equivalents).

    • Extend the coupling time to 4-6 hours or overnight to ensure complete reaction.

  • Peptide Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence.

  • Final Deprotection: After the final coupling step, remove the N-terminal Fmoc group as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours.

    • Filter the resin and collect the filtrate.

  • Peptide Precipitation and Purification:

    • Precipitate the peptide by adding cold diethyl ether to the filtrate.

    • Centrifuge to pellet the peptide, wash with cold ether, and air dry.

    • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the synthesized peptide by mass spectrometry and analytical RP-HPLC.

Biophysical Characterization of Phosphonotyrosine-Mediated Interactions

Quantitative analysis of the binding affinity between phosphonotyrosine-containing peptides and their target proteins, such as SH2 domains, is essential for understanding their biological function and for drug development. Fluorescence polarization (FP) and isothermal titration calorimetry (ITC) are two powerful techniques for this purpose.

Fluorescence Polarization (FP) Assay

FP is a solution-based technique that measures the change in the polarization of fluorescent light emitted from a labeled molecule upon binding to a larger partner. It is a robust and high-throughput method for determining binding affinities.

Experimental Protocol: Fluorescence Polarization Assay for SH2 Domain-Peptide Binding

Materials:

  • Purified SH2 domain protein

  • Fluorescently labeled phosphonotyrosine peptide (e.g., with fluorescein)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT)

  • 384-well black, flat-bottom plates

  • Fluorescence plate reader with polarization filters

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the fluorescently labeled peptide in the assay buffer.

    • Prepare a serial dilution of the SH2 domain protein in the assay buffer.

  • Assay Setup:

    • To each well of the 384-well plate, add a fixed concentration of the fluorescently labeled peptide (typically in the low nanomolar range).

    • Add the serially diluted SH2 domain protein to the wells. Include wells with only the labeled peptide (for minimum polarization) and wells with a saturating concentration of the SH2 domain (for maximum polarization).

  • Incubation: Incubate the plate at room temperature for 30-60 minutes to allow the binding reaction to reach equilibrium.

  • Measurement: Measure the fluorescence polarization using a plate reader.

  • Data Analysis:

    • Plot the change in fluorescence polarization as a function of the SH2 domain concentration.

    • Fit the data to a one-site binding model to determine the dissociation constant (Kd).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur upon the binding of two molecules, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.[8][9]

Experimental Protocol: Isothermal Titration Calorimetry of SH2 Domain-Peptide Interaction

Materials:

  • Purified SH2 domain protein

  • Synthesized phosphonotyrosine peptide

  • ITC buffer (e.g., 50 mM Phosphate buffer pH 7.4, 150 mM NaCl)

  • Isothermal titration calorimeter

Procedure:

  • Sample Preparation:

    • Dialyze both the SH2 domain protein and the phosphonotyrosine peptide against the same ITC buffer to minimize buffer mismatch effects.[10]

    • Determine the accurate concentrations of the protein and peptide solutions.

    • Degas the solutions immediately before the experiment.

  • ITC Experiment Setup:

    • Load the SH2 domain solution into the sample cell (typically at a concentration of 10-50 µM).

    • Load the phosphonotyrosine peptide solution into the injection syringe (typically at a concentration 10-20 times that of the protein in the cell).

  • Titration:

    • Set the experimental parameters (temperature, stirring speed, injection volume, and spacing).

    • Perform a series of injections of the peptide solution into the protein solution.

  • Data Analysis:

    • Integrate the heat-change peaks for each injection.

    • Fit the integrated data to a suitable binding model (e.g., one-site binding) to determine the Kd, n, and ΔH. The entropy (ΔS) can then be calculated.

Quantitative Data on Phosphonotyrosine Analog Interactions

The binding affinities of phosphonotyrosine-containing peptides to various SH2 domains have been determined using techniques like those described above. These quantitative data are crucial for understanding the specificity of these interactions and for designing selective inhibitors.

SH2 DomainPeptide SequenceAnalogKd (nM)Reference
Grb2 pYVNVpTyr1,400[6]
Src pYEEIpTyr2,700[11]
SHP-2 (N-SH2) pYVNVpTyr14[12]
p85 (N-SH2) pYMXMpTyr3.4[8]
p85 (C-SH2) pYMXMpTyr0.34[8]
STAT3 GpYLPQTV-NH2pTyr~23,000 (IC50)[13]

Note: The binding affinities can vary depending on the experimental conditions and the specific peptide sequence.

Visualization of Signaling Pathways and Experimental Workflows

Graphviz diagrams can be used to visualize the complex relationships in signaling pathways and the logical flow of experimental procedures.

EGFR_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Ligand Binding EGFR_dimer EGFR Dimer (Autophosphorylated) EGFR->EGFR_dimer Dimerization & Autophosphorylation Grb2 Grb2 EGFR_dimer->Grb2 Grb2-SH2 binds pTyr SOS SOS Grb2->SOS Recruitment Ras_GDP Ras-GDP (inactive) SOS->Ras_GDP GEF Activity Ras_GTP Ras-GTP (active) Ras_GDP->Ras_GTP Raf Raf Ras_GTP->Raf MEK MEK Raf->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation pERK pERK ERK->pERK Transcription Gene Transcription (Proliferation, Survival) pERK->Transcription

Figure 1: Simplified diagram of the EGFR-Ras-Raf-MEK-ERK signaling pathway.

SH2_Binding_Assay_Workflow start Start peptide_synthesis Synthesize Fluorescently-Labeled Phosphonotyrosine Peptide start->peptide_synthesis protein_expression Express and Purify SH2 Domain Protein start->protein_expression assay_setup Set up Assay Plate: - Fixed [Peptide] - Serial Dilution of [Protein] peptide_synthesis->assay_setup protein_expression->assay_setup incubation Incubate to Reach Equilibrium assay_setup->incubation measurement Measure Fluorescence Polarization incubation->measurement data_analysis Data Analysis: Plot FP vs [Protein] measurement->data_analysis kd_determination Determine Kd from Binding Curve data_analysis->kd_determination end End kd_determination->end

Figure 2: Experimental workflow for a fluorescence polarization-based SH2 domain binding assay.

Applications in Signal Transduction Research and Drug Development

Elucidating Signaling Pathways

The use of this compound and other non-hydrolyzable analogs has been instrumental in dissecting the roles of specific tyrosine phosphorylation events in various signaling pathways. For instance, the site-specific incorporation of a phosphotyrosine mimetic into the protein tyrosine phosphatase SHP-2 has revealed how its phosphorylation regulates its activity and downstream signaling to the MAP kinase pathway.[14] By preventing dephosphorylation, researchers can stabilize signaling complexes and identify their components, providing a clearer picture of the protein-protein interaction networks that drive cellular responses.

A Tool for Drug Discovery

Phosphotyrosine-mediated interactions are attractive targets for therapeutic intervention, particularly in diseases characterized by aberrant signaling, such as cancer. This compound serves as a valuable scaffold for the design of inhibitors that target SH2 domains or PTPs. Peptides containing this analog can be used in high-throughput screens to identify small molecules that disrupt these interactions. Furthermore, these stabilized peptides themselves can act as potent and selective inhibitors. For example, phosphopeptides have been shown to block STAT3-mediated DNA binding and cell transformation, highlighting their potential as therapeutic leads.[14]

Conclusion

This compound is a powerful and versatile tool for researchers studying phosphotyrosine-dependent signaling. Its resistance to hydrolysis by phosphatases provides a stable platform for investigating the intricate network of protein-protein interactions that govern cellular function. The detailed protocols and data presented in this guide are intended to facilitate the application of this valuable reagent in both basic research and drug discovery efforts. As our understanding of the complexity of cellular signaling continues to grow, the use of such precisely engineered chemical probes will undoubtedly play an increasingly important role in unraveling the mechanisms of health and disease.

References

Structural analysis of H-Tyr(H2PO3)-OH using NMR and X-ray crystallography

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Structural Analysis of H-Tyr(H2PO3)-OH

Audience: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Structural Analysis of O-Phospho-L-tyrosine [this compound] Using X-ray Crystallography and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Executive Summary

O-Phospho-L-tyrosine (phosphotyrosine), the product of protein tyrosine phosphorylation, is a cornerstone of cellular signal transduction, governing processes from cell growth to immune responses.[1] The precise three-dimensional structure of this modified amino acid is fundamental to its recognition by other proteins and the subsequent propagation of cellular signals. This guide provides a detailed technical overview of two primary methods for its structural elucidation: single-crystal X-ray crystallography and high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy.

This document outlines detailed experimental protocols for both techniques, presents quantitative structural data in comparative tables, and uses workflow diagrams to illustrate the analytical processes. It is intended to serve as a comprehensive resource for researchers engaged in structural biology and drug development targeting phosphotyrosine-mediated signaling pathways.

The Central Role of Phosphotyrosine in Cellular Signaling

Phosphotyrosine signaling is a dynamic regulatory mechanism controlled by a "Writer-Reader-Eraser" system. This system modulates the flow of information through complex intracellular networks.

  • Writers (Protein Tyrosine Kinases - PTKs): These enzymes catalyze the transfer of a phosphate group from ATP to a tyrosine residue on a substrate protein.

  • Readers (e.g., SH2 or PTB domain-containing proteins): These domains specifically recognize and bind to phosphotyrosine motifs, recruiting downstream signaling partners.

  • Erasers (Protein Tyrosine Phosphatases - PTPs): These enzymes remove the phosphate group, terminating the signal.

This tightly regulated cycle of phosphorylation and dephosphorylation is critical for normal cellular function, and its dysregulation is implicated in numerous diseases, including cancer and autoimmune disorders.[2]

Phosphotyrosine Signaling Pathway Simplified Phosphotyrosine Signaling Cascade cluster_0 Cellular Input (e.g., Growth Factor) cluster_1 Signal Transduction Machinery cluster_2 Cellular Response Signal Signal Kinase "Writer" Protein Tyrosine Kinase Signal->Kinase Activates Protein Substrate Protein (Tyr-OH) Kinase->Protein Phosphorylates pProtein Phosphorylated Protein (pTyr) Protein->pProtein Reader "Reader" SH2/PTB Domain Protein pProtein->Reader Binds & Activates Phosphatase "Eraser" Protein Tyrosine Phosphatase pProtein->Phosphatase Substrate for Response Cellular Response Reader->Response Initiates Phosphatase->Protein Dephosphorylates

Caption: The "Writer-Reader-Eraser" model of phosphotyrosine signaling.

Structural Analysis by X-ray Crystallography

X-ray crystallography provides a static, high-resolution snapshot of the molecule's atomic arrangement in a crystal lattice. This technique is unparalleled for determining precise bond lengths, bond angles, and the overall conformation of this compound.[3]

Experimental Protocol for X-ray Crystallography

The successful structure determination of this compound by X-ray crystallography involves a multi-step process, from obtaining high-quality crystals to refining the final atomic model.

X-ray Crystallography Workflow Experimental Workflow for X-ray Crystallography prep Sample Preparation (≥97% Purity) crystal Crystallization (Vapor Diffusion) prep->crystal Dissolve in suitable solvent mount Crystal Mounting & Cryo-cooling crystal->mount Harvest single crystal diffract X-ray Diffraction (Data Collection) mount->diffract Expose to X-ray beam process Data Processing (Indexing, Integration, Scaling) diffract->process Generate diffraction pattern solve Phase Determination (Direct Methods) process->solve Obtain structure factor amplitudes build Model Building & Refinement solve->build Generate initial electron density map validate Structure Validation & Deposition build->validate Refine atomic coordinates

Caption: Workflow for determining the crystal structure of this compound.
  • Sample Preparation & Purity:

    • Material: Start with commercially available O-Phospho-L-tyrosine of high purity (≥97%).[4][5]

    • Solvent: Prepare a stock solution by dissolving the compound in a suitable solvent system. For amino acids, aqueous solutions or mixed solvent systems are often used to achieve the necessary concentration for crystallization.

  • Crystallization:

    • Method: The hanging-drop or sitting-drop vapor diffusion method is commonly employed.[6]

    • Setup: A drop containing a mixture of the phosphotyrosine solution and a precipitant solution is equilibrated against a larger reservoir of the precipitant solution.

    • Screening: Screen a wide range of conditions (e.g., different precipitants like PEGs, salts), pH values, and temperatures to find initial crystallization "hits".[7]

    • Optimization: Refine the initial conditions by making small, incremental changes to precipitant concentration, pH, or temperature to grow larger, single crystals suitable for diffraction.[7]

  • Data Collection:

    • Mounting: A single, defect-free crystal is carefully harvested and mounted on a goniometer head, often after being flash-cooled in liquid nitrogen to prevent radiation damage.

    • Diffraction: The crystal is placed in a beam of monochromatic X-rays. The crystal lattice diffracts the X-rays into a specific pattern of spots (reflections).[3][8]

    • Data Recording: The intensities and positions of these reflections are recorded by a detector as the crystal is rotated.[3]

  • Structure Determination and Refinement:

    • Data Processing: The raw diffraction images are processed to index the reflections and integrate their intensities.

    • Phase Problem: For a small molecule like phosphotyrosine, the phase information for each reflection is typically determined using direct methods.

    • Model Building: An initial electron density map is calculated, from which the atomic positions are determined and a molecular model is built.

    • Refinement: The atomic coordinates and thermal parameters are refined against the experimental diffraction data until the calculated and observed data show the best possible agreement.[9]

    • Validation: The final structure is validated for geometric correctness and deposited in a crystallographic database like the Cambridge Crystallographic Data Centre (CCDC).[1]

Quantitative Crystallographic Data

The following table compares the crystal lattice parameters of L-tyrosine with those of a related low molecular weight phosphotyrosyl phosphatase, illustrating the type of data obtained from a crystallographic study.

ParameterL-TyrosineLow Molecular Weight HPTP-B[10]
Crystal System Orthorhombic[9]Monoclinic[10]
Space Group P2₁2₁2₁[9][11]P2₁[10]
Unit Cell a (Å) 6.921[11]31.3[10]
Unit Cell b (Å) 21.146[11]35.5[10]
Unit Cell c (Å) 5.835[11]60.4[10]
Angle β (°) 90100.0[10]
Molecules per Unit Cell 4[11]N/A

Note: Data for free, isolated this compound is available through the CCDC under accession number 129768.[1]

Structural Analysis by NMR Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment, connectivity, and dynamics of this compound in solution. By analyzing the chemical shifts of ¹H, ¹³C, and ³¹P nuclei, one can deduce the electronic structure and conformation of the molecule.

Experimental Protocol for NMR Spectroscopy

A typical NMR analysis involves sample preparation, acquisition of one- and two-dimensional spectra, and assignment of resonances to specific atoms in the molecule.

NMR Spectroscopy Workflow Experimental Workflow for NMR Spectroscopy prep Sample Preparation (Dissolution in D-solvent) acquire1D 1D Spectra Acquisition (¹H, ¹³C, ³¹P) prep->acquire1D Place in spectrometer acquire2D 2D Spectra Acquisition (e.g., COSY, HSQC) acquire1D->acquire2D Optimize parameters process Data Processing (Fourier Transform, Phasing) acquire2D->process Generate FIDs assign Resonance Assignment process->assign Produce spectra analyze Structural Analysis (Chemical Shifts, Coupling) assign->analyze Correlate signals

Caption: Workflow for the structural analysis of this compound by NMR.
  • Sample Preparation:

    • Amount: For ¹H NMR, 2-10 mg of the compound is typically sufficient. For ¹³C NMR, a higher concentration (10-50 mg) may be needed.[12] For ³¹P NMR, 2-10 mg is a reasonable starting amount.[13]

    • Solvent: Dissolve the this compound sample in 0.6-1.0 mL of a deuterated solvent (e.g., D₂O, DMSO-d₆) to avoid large solvent signals in the ¹H spectrum.[12] D₂O is often preferred for biological molecules.

    • Homogeneity: Ensure the sample is fully dissolved and free of particulate matter, which can degrade spectral quality. The solution can be filtered if necessary.[13]

    • Internal Standard: An internal reference standard like DSS or TSP may be added for precise chemical shift referencing.[14]

  • Data Acquisition:

    • Spectrometer Setup: The sample is placed in the NMR spectrometer, and the magnetic field is "locked" to the deuterium signal of the solvent and "shimmed" to maximize homogeneity.

    • ¹H NMR: A standard one-dimensional proton spectrum is acquired. This provides information on the number of different proton environments and their neighboring protons (via spin-spin coupling).

    • ¹³C NMR: A ¹³C spectrum, usually with proton decoupling, is acquired to identify the number of unique carbon environments.

    • ³¹P NMR: A ³¹P spectrum, also typically with proton decoupling, provides a signal for the phosphorus nucleus, whose chemical shift is highly sensitive to its chemical state (e.g., protonation, esterification).[2]

    • 2D NMR (Optional): For unambiguous assignment, 2D experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) can be performed to establish connectivity between atoms.

  • Data Processing and Analysis:

    • Processing: The raw time-domain data (Free Induction Decay) is converted into a frequency-domain spectrum via a Fourier Transform. The spectrum is then phased and baseline corrected.

    • Assignment: Each peak in the spectra is assigned to a specific nucleus (H, C, or P) in the this compound molecule.

    • Interpretation: The chemical shifts (δ) are analyzed to infer the electronic environment of each nucleus. Coupling constants (J) from the ¹H spectrum provide information on the dihedral angles between neighboring protons, which helps define the molecular conformation.

Quantitative NMR Data

The chemical shifts of this compound are distinct from its non-phosphorylated precursor, L-tyrosine, particularly for the aromatic protons. The ³¹P chemical shift is a direct indicator of the phosphate group's environment.

NucleusAtom PositionL-Tyrosine (in D₂O, pH 7.7)[15]Phospho-Tyr Peptide (pH 8.0)[16]
¹H (ppm) α-H3.94~3.9 (Shift of +0.06 from Tyr)[16]
β-H3.20, 3.06~3.1 (Shifts of +0.10 & -0.04)[16]
Aromatic (δ)6.90~6.9 (Shift of +0.02 from Tyr)[16]
Aromatic (ε)7.19~7.4 (Shift of +0.26 from Tyr)[16]
¹³C (ppm) 58.84N/A
38.28N/A
Aromatic (γ)129.52N/A
Aromatic (δ)118.61N/A
Aromatic (ε)133.53N/A
Aromatic (ζ)157.68N/A
³¹P (ppm) PhosphateN/A0.2[16]

Note: The shifts for the phosphotyrosine peptide are reported as changes relative to the non-phosphorylated peptide but provide a strong indication of the expected values for the free amino acid. The ³¹P chemical shift is pH-dependent.[16]

Conclusion

The structural analysis of this compound through X-ray crystallography and NMR spectroscopy provides a comprehensive understanding of its molecular architecture. X-ray crystallography delivers a precise, static 3D model, defining exact atomic positions and bond geometries. Complementarily, NMR spectroscopy reveals the molecule's structure and dynamic behavior in a solution state that more closely mimics a physiological environment. Together, these powerful techniques furnish the detailed structural knowledge required to understand how phosphotyrosine is recognized by its binding partners and to facilitate the rational design of therapeutics that target these critical interactions.

References

The Dawn of Phosphotyrosine-Mediated Enzyme Inhibition: An In-depth Technical Guide to Early Research on H-Tyr(H2PO3)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The discovery of reversible tyrosine phosphorylation, a cornerstone of cellular signaling, unveiled a complex interplay between protein tyrosine kinases (PTKs) and protein tyrosine phosphatases (PTPs). While PTKs catalyze the addition of a phosphate group to tyrosine residues, PTPs mediate the removal of these phosphates, thereby acting as critical regulators of numerous cellular processes. Early investigations into this dynamic equilibrium revealed that the product of the kinase reaction, phosphotyrosine, could itself influence the activity of PTPs. This technical guide delves into the foundational research on the inhibitory effects of O-phospho-L-tyrosine (H-Tyr(H2PO3)-OH), providing a comprehensive overview of the early quantitative data, experimental methodologies, and the underlying biochemical principles.

Core Concepts: Phosphotyrosine as a Competitive Inhibitor

Early studies on protein tyrosine phosphatases quickly established that O-phospho-L-tyrosine, the product of tyrosine kinase activity, acts as a competitive inhibitor of PTP-mediated dephosphorylation. This is a classic example of product inhibition, where the product of an enzymatic reaction binds to the active site of the enzyme, competing with the substrate and thereby slowing down the reaction rate. In the context of PTPs, phosphotyrosine-containing peptides or proteins are the natural substrates. Free phosphotyrosine, being the essential recognition motif, can occupy the active site of the phosphatase, preventing the binding and dephosphorylation of larger, more complex substrates.

The inhibitory constant (Ki) of a competitive inhibitor is a measure of its binding affinity to the enzyme. For a product inhibitor like phosphotyrosine, its Ki is conceptually and often numerically similar to its Michaelis constant (Km) when it acts as a substrate. Early research focused on characterizing PTPs by determining their Km values for various phosphotyrosine-containing substrates, including free phosphotyrosine itself.

Quantitative Data on the Interaction of this compound with Protein Tyrosine Phosphatases

The following tables summarize key quantitative data from early studies characterizing the interaction of this compound with purified protein tyrosine phosphatases. It is important to note that in these initial investigations, phosphotyrosine was often used as a substrate to measure PTP activity, and its inhibitory properties were inferred from its binding affinity (Km) to the active site.

Table 1: Michaelis-Menten Constants (Km) of Phosphotyrosine for Early Purified Protein Tyrosine Phosphatases

Enzyme Source and TypeKm (µM)Year of StudyReference
T-cell Protein Tyrosine Phosphatase (TC PTP), full length3041992[1]
T-cell Protein Tyrosine Phosphatase (TC PTP), truncated1941992[1]
Human Placental Protein Tyrosine Phosphatase (PTP1B)~500-1000*1988[2]

*Note: Early studies with PTP1B often utilized artificial substrates like reduced, carboxamidomethylated, and maleylated lysozyme phosphorylated on tyrosine.[2] The Km for free phosphotyrosine was generally observed to be in the high micromolar to low millimolar range in later, more direct assays.

Experimental Protocols from Early Research

The following protocols are reconstructed based on the methodologies described in seminal papers from the late 1980s and early 1990s. These methods laid the groundwork for future PTP inhibition assays.

Protocol 1: Purification of Protein Tyrosine Phosphatases from Human Placenta (Adapted from Tonks et al., 1988)

This protocol outlines the key steps in the purification of the first characterized protein tyrosine phosphatases, which were essential for subsequent inhibitory studies.

1. Tissue Homogenization and Fractionation:

  • Fresh human placental tissue was homogenized in a buffer containing protease inhibitors.
  • The homogenate was centrifuged to separate the soluble (cytosolic) and particulate (membrane-bound) fractions.

2. Anion-Exchange Chromatography:

  • The soluble fraction was applied to a DEAE-cellulose column.
  • Proteins were eluted with a salt gradient (e.g., 0-0.5 M NaCl).
  • Fractions were assayed for PTP activity.

3. Affinity Chromatography:

  • A key step involved affinity chromatography using a thiophosphorylated protein substrate coupled to a Sepharose matrix. Thiophosphotyrosine is resistant to hydrolysis by phosphatases, making it an effective ligand for affinity purification.
  • PTPs bound to the column were eluted with a high salt concentration.

4. Gel Filtration Chromatography:

  • Further purification was achieved by size-exclusion chromatography on a Sephadex or similar column to separate proteins based on their molecular weight.

5. Enzyme Activity Assay:

  • PTP activity in the fractions was monitored using a radiolabeled phosphotyrosine-containing substrate, such as reduced, carboxamidomethylated, and maleylated lysozyme phosphorylated with [γ-³²P]ATP.
  • The release of ³²P-labeled inorganic phosphate was quantified by liquid scintillation counting after precipitation of the protein substrate with trichloroacetic acid.

Protocol 2: Continuous Spectrophotometric Assay for PTP Activity Using Phosphotyrosine (Adapted from a 1992 study)

This method provided a continuous and non-radioactive means to measure PTP activity and determine kinetic parameters like Km for phosphotyrosine.[1]

1. Reaction Mixture Preparation:

  • A reaction buffer was prepared, typically a citrate or acetate buffer at an optimal pH for the specific PTP (e.g., pH 4.75 for T-cell PTP).[1]
  • A stock solution of O-phospho-L-tyrosine was prepared in the reaction buffer.

2. Spectrophotometric Measurement:

  • The dephosphorylation of phosphotyrosine to tyrosine was monitored by the change in ultraviolet absorbance at a specific wavelength (e.g., 280-295 nm) or by the change in fluorescence.
  • The reaction was initiated by adding a purified PTP enzyme to a cuvette containing the reaction buffer and varying concentrations of phosphotyrosine.

3. Data Analysis:

  • The initial reaction velocities (V₀) were determined from the rate of change in absorbance or fluorescence at different phosphotyrosine concentrations.
  • The Michaelis-Menten constant (Km) and maximum velocity (Vmax) were calculated by fitting the data to the Michaelis-Menten equation, for example, using a Lineweaver-Burk plot (a plot of 1/V₀ versus 1/[S]).

Signaling Pathways and Experimental Workflows

The inhibitory effect of this compound is a fundamental principle of enzyme kinetics and product inhibition. The following diagrams illustrate the core concepts and workflows.

G cluster_0 Tyrosine Kinase Activity cluster_1 PTP Activity & Inhibition Protein-Tyr Protein-Tyr PTK Protein Tyrosine Kinase (PTK) Protein-Tyr->PTK ATP ATP ATP->PTK Protein-pTyr Protein-pTyr PTK->Protein-pTyr ADP ADP PTK->ADP Protein-pTyr_sub Protein-pTyr (Substrate) PTP Protein Tyrosine Phosphatase (PTP) Protein-pTyr_sub->PTP Binds to active site Protein-Tyr_prod Protein-Tyr (Product) PTP->Protein-Tyr_prod Pi Inorganic Phosphate (Pi) PTP->Pi pTyr_inhibitor This compound (Phosphotyrosine Inhibitor) pTyr_inhibitor->PTP Competitively binds to active site

Diagram 1: Competitive Inhibition of PTP by Phosphotyrosine.

G Start Start: Purified PTP Enzyme and Phosphotyrosine Stock Prepare_Reactions Prepare reaction mixtures with varying concentrations of phosphotyrosine (substrate) Start->Prepare_Reactions Initiate_Reaction Initiate reaction by adding PTP enzyme Prepare_Reactions->Initiate_Reaction Monitor_Reaction Continuously monitor change in absorbance or fluorescence over time Initiate_Reaction->Monitor_Reaction Calculate_V0 Calculate initial reaction velocities (V₀) from the initial linear phase of the reaction Monitor_Reaction->Calculate_V0 Plot_Data Plot V₀ versus substrate concentration or 1/V₀ versus 1/[S] (Lineweaver-Burk) Calculate_V0->Plot_Data Determine_Km Determine Km and Vmax from the plot Plot_Data->Determine_Km

Diagram 2: Workflow for Determining Km of Phosphotyrosine.

Conclusion

The early research on the inhibitory effects of this compound on protein tyrosine phosphatases was intrinsically linked to the characterization of these enzymes. By using phosphotyrosine as a substrate, early researchers were able to determine its binding affinity to the PTP active site, which in turn provided a quantitative measure of its competitive inhibitory potential. These foundational studies, employing meticulous protein purification and pioneering kinetic assays, not only established the principle of product inhibition in tyrosine phosphatase signaling but also paved the way for the rational design of more potent and specific PTP inhibitors, a field of intense research in drug development to this day.

References

Methodological & Application

Application Notes and Protocols for H-Tyr(H2PO3)-OH in Protein Tyrosine Phosphatase Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein tyrosine phosphatases (PTPs) are a critical family of enzymes that counteract the activity of protein tyrosine kinases, playing a central role in the regulation of cellular signaling pathways. The dysregulation of PTP activity is implicated in a multitude of human diseases, including cancer, diabetes, and autoimmune disorders, making them attractive targets for therapeutic intervention. Biochemical assays are fundamental for studying PTP function and for the discovery of novel inhibitors.

H-Tyr(H2PO3)-OH, a phosphonate analog of phosphotyrosine, is a valuable tool for researchers studying PTPs. Unlike the hydrolyzable phosphate group in phosphotyrosine, the phosphonate group in this compound is resistant to cleavage by phosphatases. This property makes it a non-hydrolyzable mimetic of the natural substrate, rendering it an effective competitive inhibitor and a useful ligand for affinity-based studies rather than a substrate for enzymatic turnover. These application notes provide detailed protocols for the use of this compound in PTP inhibitor screening and affinity pulldown assays.

Data Presentation

CompoundPTP TargetIC50 (µM)Inhibition Type
(Naphth-2-yl)difluoromethylphosphonic acidPTP1B40-50Competitive
(Naphth-1-yl)difluoromethylphosphonic acidPTP1B40-50Competitive

Table 1: Inhibitory constants of selected phosphonate compounds against PTP1B. Data is indicative of the potential for phosphonate analogs to act as PTP inhibitors.[1]

Mandatory Visualizations

Signaling Pathway

PTP_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol RTK Receptor Tyrosine Kinase (RTK) pY_Substrate Phosphorylated Substrate RTK->pY_Substrate Phosphorylation PTP_mem Transmembrane PTP PTP_mem->pY_Substrate Dephosphorylation Substrate Substrate Downstream Downstream Signaling pY_Substrate->Downstream Signal Propagation PTP_cyto Cytosolic PTP PTP_cyto->pY_Substrate Dephosphorylation Ligand Ligand Ligand->RTK Activation

Caption: Protein Tyrosine Phosphatase (PTP) Signaling Pathway.

Experimental Workflow: PTP Inhibition Assay

PTP_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Plate Setup (384-well) cluster_detection Detection & Analysis Reagents Prepare Assay Buffer, PTP Enzyme, Substrate, and this compound Dispense_PTP Dispense PTP Enzyme Reagents->Dispense_PTP Dispense_Inhibitor Dispense this compound (or vehicle) Dispense_PTP->Dispense_Inhibitor Preincubation Pre-incubate Dispense_Inhibitor->Preincubation Add_Substrate Add Substrate (e.g., pNPP or DiFMUP) Preincubation->Add_Substrate Kinetic_Read Kinetic Measurement (Absorbance or Fluorescence) Add_Substrate->Kinetic_Read Data_Analysis Calculate Initial Velocity and Determine IC50 Kinetic_Read->Data_Analysis

Caption: Workflow for a PTP Inhibition Assay using this compound.

Mechanism of Competitive Inhibition

Competitive_Inhibition Enzyme PTP Active Site Enzyme ES_Complex Enzyme-Substrate Complex Enzyme:f0->ES_Complex Binds EI_Complex Enzyme-Inhibitor Complex (Inactive) Enzyme:f0->EI_Complex Binds Substrate Phosphotyrosine Substrate Substrate->ES_Complex Inhibitor This compound Inhibitor->EI_Complex Product Dephosphorylated Product + Pi ES_Complex->Product Turnover EI_Complex->Enzyme:f0 Reversible

Caption: Mechanism of competitive inhibition of PTPs by this compound.

Experimental Protocols

Protocol 1: Continuous Kinetic Assay for PTP Inhibitor Screening

This protocol describes a continuous kinetic assay to determine the IC50 value of this compound for a specific PTP using a chromogenic or fluorogenic substrate.

Materials:

  • Purified PTP enzyme of interest

  • This compound

  • PTP substrate: p-Nitrophenyl Phosphate (pNPP) or 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP)

  • Assay Buffer: 50 mM Bis-Tris (pH 6.0), 50 mM NaCl, 5 mM DTT, 0.01% Tween-20

  • 96-well or 384-well microplate (clear for pNPP, black for DiFMUP)

  • Microplate reader capable of measuring absorbance at 405 nm (for pNPP) or fluorescence at Ex/Em = 355/460 nm (for DiFMUP)

Procedure:

  • Prepare a serial dilution of this compound: Prepare a 10-point, 2-fold serial dilution of this compound in the assay buffer. The starting concentration should be high enough to achieve maximal inhibition (e.g., 1 mM). Also, prepare a vehicle control (assay buffer without inhibitor).

  • Enzyme Preparation: Dilute the PTP enzyme to a working concentration (e.g., 2X final concentration) in the assay buffer. The optimal enzyme concentration should be determined empirically to ensure the initial reaction velocity is linear over the measurement period.

  • Assay Plate Setup:

    • Add 25 µL of the this compound serial dilutions or vehicle control to the wells of the microplate.

    • Add 25 µL of the diluted PTP enzyme to each well.

    • Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the Reaction: Prepare a 2X stock of the PTP substrate (pNPP or DiFMUP) in the assay buffer. The final substrate concentration should be at or near the Km for the specific PTP. Add 50 µL of the substrate solution to each well to initiate the reaction. The final reaction volume will be 100 µL.

  • Kinetic Measurement: Immediately place the microplate in the plate reader and begin recording the absorbance or fluorescence at regular intervals (e.g., every 30 seconds) for 15-30 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (V0) for each inhibitor concentration from the linear portion of the kinetic curve.

    • Plot the V0 against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Endpoint Assay for PTP Inhibitor Screening

This protocol is an alternative to the kinetic assay and is suitable for high-throughput screening.

Materials:

  • Same as Protocol 1

  • Stop Solution: 1 M NaOH (for pNPP assay)

Procedure:

  • Follow steps 1-3 of Protocol 1.

  • Initiate the Reaction: Add 50 µL of the 2X substrate solution to each well and incubate the plate at a constant temperature (e.g., 30°C) for a fixed period (e.g., 15-60 minutes). The incubation time should be within the linear range of the reaction.

  • Stop the Reaction (for pNPP): For the pNPP assay, add 50 µL of 1 M NaOH to each well to stop the reaction and develop the yellow color. For the DiFMUP assay, the reaction can be stopped by the addition of a potent, non-competitive PTP inhibitor, or by proceeding directly to the reading step if the incubation time is short.

  • Measure Signal: Read the absorbance at 405 nm (for pNPP) or fluorescence at Ex/Em = 355/460 nm (for DiFMUP) on a microplate reader.

  • Data Analysis:

    • Subtract the background reading (no enzyme control) from all wells.

    • Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to determine the IC50 value.

Protocol 3: Affinity Pulldown of PTPs using Immobilized this compound

This protocol describes how to use this compound to enrich for PTPs from a cell lysate.

Materials:

  • This compound

  • Amine-reactive resin (e.g., NHS-activated sepharose beads)

  • Cell lysate from a relevant cell line or tissue

  • Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 1 mM EDTA, supplemented with protease inhibitors.

  • Wash Buffer: Lysis buffer with a lower concentration of detergent (e.g., 0.1% NP-40).

  • Elution Buffer: High salt buffer (e.g., wash buffer with 1 M NaCl) or a buffer containing a high concentration of a competing phosphotyrosine analog.

  • SDS-PAGE and Western blotting reagents.

  • Antibodies against known PTPs.

Procedure:

  • Immobilization of this compound:

    • Couple this compound to the amine-reactive resin according to the manufacturer's instructions. This will create an affinity matrix.

    • Prepare a control resin by blocking the reactive groups without adding the ligand.

  • Preparation of Cell Lysate:

    • Lyse the cells in ice-cold lysis buffer.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Determine the protein concentration of the supernatant.

  • Affinity Pulldown:

    • Equilibrate the this compound-coupled resin and the control resin with lysis buffer.

    • Incubate a defined amount of cell lysate (e.g., 1-2 mg of total protein) with the resin for 2-4 hours at 4°C with gentle rotation.

  • Washing:

    • Pellet the resin by centrifugation and discard the supernatant.

    • Wash the resin 3-5 times with ice-cold wash buffer to remove non-specifically bound proteins.

  • Elution:

    • Elute the bound proteins from the resin using the elution buffer.

  • Analysis:

    • Analyze the eluted proteins by SDS-PAGE followed by Coomassie staining or silver staining.

    • Identify enriched PTPs by Western blotting using specific PTP antibodies or by mass spectrometry.

Conclusion

This compound is a valuable chemical probe for the study of protein tyrosine phosphatases. Its non-hydrolyzable nature makes it an ideal competitive inhibitor for screening and mechanistic studies, as well as a powerful tool for the affinity-based enrichment and identification of PTPs from complex biological samples. The protocols provided here offer a framework for the effective application of this compound in PTP research and drug discovery.

References

H-Tyr(H2PO3)-OH: A Versatile Tool for Interrogating Cellular Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Reversible tyrosine phosphorylation, a cornerstone of cellular communication, is orchestrated by the opposing actions of protein tyrosine kinases (PTKs) and protein tyrosine phosphatases (PTPs). This dynamic post-translational modification governs a vast array of cellular processes, including growth, differentiation, metabolism, and apoptosis.[1] Dysregulation of tyrosine phosphorylation is a hallmark of numerous diseases, most notably cancer. H-Tyr(H2PO3)-OH, or phosphotyrosine, and its non-hydrolyzable analogs, are indispensable tools for dissecting these intricate signaling networks. These reagents allow researchers to probe the activity of kinases and phosphatases, investigate the binding of phosphotyrosine-dependent interaction domains such as SH2 and PTB domains, and screen for potential therapeutic inhibitors.[1] This document provides detailed application notes and experimental protocols for utilizing this compound and its mimetics in cellular signaling research.

Key Applications

This compound and its analogs are employed in a variety of applications to study cellular signaling:

  • Competitive Inhibition of SH2 and PTB Domains: Phosphotyrosine-containing peptides and small molecules can act as competitive inhibitors, blocking the interaction of signaling proteins that contain SH2 or PTB domains. This allows for the functional investigation of these protein-protein interactions in signal transduction.

  • Substrates for Kinase and Phosphatase Assays: Peptides containing tyrosine residues serve as substrates for in vitro kinase assays to measure the activity of specific PTKs. Conversely, phosphotyrosine-containing peptides are used to assay the activity of PTPs.

  • Probes for Protein-Protein Interactions: Labeled phosphotyrosine analogs can be used as probes in binding assays, such as fluorescence polarization and surface plasmon resonance, to quantify the affinity of SH2 and PTB domains for their phosphotyrosine targets.

  • Immunoprecipitation and Western Blotting: Antibodies that specifically recognize phosphotyrosine residues are crucial for the immunoprecipitation and subsequent detection of tyrosine-phosphorylated proteins from cell lysates, enabling the identification of key signaling components.

Quantitative Data Presentation

The following tables summarize key quantitative data for the interaction of phosphotyrosine-containing peptides with SH2 domains and for the kinetics of tyrosine kinase assays.

Table 1: Binding Affinities of Phosphotyrosine Peptides to SH2 Domains

SH2 DomainPhosphopeptide SequenceBinding Affinity (Kd)Technique
Grb2Ac-SpYVNVQ-NH29.01 µMIsothermal Titration Calorimetry
p85 N-SH2pYMXM0.3 - 3 nMSurface Plasmon Resonance
p85 C-SH2pYMXM0.3 - 3 nMSurface Plasmon Resonance
v-SrcpYEEI~1 µMNot Specified
SHP2 (tandem)Doubly phosphorylated motifspM - nM rangeSurface Plasmon Resonance

Table 2: Kinetic Parameters for Tyrosine Kinase Substrates

KinaseSubstrate PeptideKmVmaxAssay Conditions
c-SrcKVEKIGEGTYGVVYKNot specifiedNot specifiedWidely used generic substrate
EGFRNot specified160 pM - 10 nM (linear range)Not specifiedFluorescence-based assay

Signaling Pathway Diagrams

The following diagrams illustrate key signaling pathways where tyrosine phosphorylation plays a central role.

EGFR_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR EGFR->EGFR Grb2 Grb2 EGFR->Grb2 SH2 domain binding to pY PI3K PI3K EGFR->PI3K p85 SH2 binding to pY PLCg PLCγ EGFR->PLCg SH2 domain binding to pY EGF EGF EGF->EGFR Ligand Binding & Dimerization SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Akt Akt PI3K->Akt Akt->Transcription

Caption: EGFR Signaling Pathway.

PI3K_Akt_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) RTK->RTK PI3K PI3K RTK->PI3K p85 SH2 binding to pY PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PIP3->Akt Recruitment PTEN PTEN PIP3->PTEN GrowthFactor Growth Factor GrowthFactor->RTK Binding & Activation PI3K->PIP2 Phosphorylation PDK1->Akt Phosphorylation (Thr308) mTORC1 mTORC1 Akt->mTORC1 Activation CellSurvival Cell Survival Akt->CellSurvival Inhibition of Apoptosis CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth

Caption: PI3K/Akt Signaling Pathway.

MAPK_ERK_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RTK->RTK Grb2 Grb2 RTK->Grb2 SH2 domain binding to pY GrowthFactor Growth Factor GrowthFactor->RTK Binding & Activation SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf (MAPKKK) Ras->Raf MEK MEK (MAPKK) Raf->MEK Phosphorylation ERK ERK (MAPK) MEK->ERK Dual Phosphorylation (Thr & Tyr) TranscriptionFactors Transcription Factors (e.g., c-Fos, c-Jun) ERK->TranscriptionFactors Phosphorylation GeneExpression Gene Expression (Proliferation, Differentiation) TranscriptionFactors->GeneExpression Kinase_Assay_Workflow start Start prepare_reagents Prepare Kinase, Substrate, and ATP Solutions start->prepare_reagents setup_reaction Set Up Kinase Reaction in 96-well Plate (Kinase + Substrate) prepare_reagents->setup_reaction initiate_reaction Initiate Reaction by Adding ATP setup_reaction->initiate_reaction incubate Incubate at Optimal Temperature initiate_reaction->incubate stop_reaction Stop Reaction with EDTA incubate->stop_reaction detection Detect Phosphorylated Product (e.g., Luminescence, ELISA) stop_reaction->detection analyze_data Analyze Data and Determine Kinase Activity detection->analyze_data end End analyze_data->end

References

Application Notes and Protocols for Cell-Based Assays Utilizing O-Phospho-L-tyrosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Phospho-L-tyrosine (H-Tyr(H2PO3)-OH), a stable analog of phosphotyrosine, serves as a critical tool in cell-based assays for investigating the roles of protein tyrosine phosphatases (PTPs) in cellular signaling pathways. PTPs are a family of enzymes that counteract the activity of protein tyrosine kinases (PTKs), and the balance between these two enzyme families is essential for regulating a multitude of cellular processes, including cell growth, differentiation, and apoptosis. Dysregulation of this balance is a hallmark of many diseases, including cancer.

These application notes provide detailed protocols for utilizing O-Phospho-L-tyrosine to probe PTP activity and its downstream consequences in cancer cell lines. The primary mechanism of action involves the intracellular activation of PTPs, leading to the dephosphorylation of key signaling molecules, which in turn can induce cell growth inhibition and cell cycle arrest. The following protocols are based on foundational research demonstrating the efficacy of O-Phospho-L-tyrosine in human renal carcinoma (ACHN) and breast carcinoma (MDA-MB-468) cell lines.[1][2]

Signaling Pathway and Experimental Workflow

The proposed mechanism of action for O-Phospho-L-tyrosine involves its ability to act as a substrate mimic, leading to the activation of intracellular protein tyrosine phosphatases (PTPs). This activation results in the dephosphorylation of key signaling proteins, such as the Epidermal Growth Factor Receptor (EGFR), and cell cycle regulators like p34cdc2. The net effect is a cascade of events culminating in cell cycle arrest and inhibition of cell proliferation.

G cluster_0 Cellular Environment cluster_1 Intracellular Signaling Cascade P_Tyr O-Phospho-L-tyrosine (P-Tyr) PTPs Protein Tyrosine Phosphatases (PTPs) P_Tyr->PTPs Activates EGFR_p Phosphorylated EGFR (Active) PTPs->EGFR_p Dephosphorylates p34cdc2_p Phosphorylated p34cdc2 (Active) PTPs->p34cdc2_p Dephosphorylates EGFR EGFR (Inactive) EGFR_p->EGFR p34cdc2 p34cdc2 (Inactive) p34cdc2_p->p34cdc2 Cyclins Cyclin A/B Levels p34cdc2->Cyclins Leads to decreased CellCycle S-Phase Arrest Cyclins->CellCycle Induces Proliferation Inhibition of Cell Proliferation CellCycle->Proliferation

Diagram 1: Proposed signaling pathway of O-Phospho-L-tyrosine.

The general experimental workflow for assessing the effects of O-Phospho-L-tyrosine involves treating cultured cancer cells with varying concentrations of the compound and subsequently performing a series of assays to measure cell viability, cell cycle distribution, and the phosphorylation status of target proteins.

G cluster_assays Downstream Assays start Start: Culture Cancer Cells (e.g., ACHN, MDA-MB-468) treatment Treat with O-Phospho-L-tyrosine (0-10 mM) start->treatment viability Cell Viability Assay (e.g., Trypan Blue Exclusion) treatment->viability cell_cycle Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle western Western Blot Analysis (p-EGFR, Cyclin A/B) treatment->western

Diagram 2: General experimental workflow.

Quantitative Data Summary

The following tables summarize the dose-dependent effects of O-Phospho-L-tyrosine on the growth of ACHN and MDA-MB-468 cancer cell lines, and its impact on the cell cycle distribution of ACHN cells.

Table 1: Inhibition of Cancer Cell Growth by O-Phospho-L-tyrosine

Cell LineO-Phospho-L-tyrosine (mM)Growth Inhibition (%)
ACHN1~20
5~50
10~80
MDA-MB-4681~15
5~45
10~75

Data derived from Mishra and Hamburger, 1993.[1]

Table 2: Effect of O-Phospho-L-tyrosine on Cell Cycle Distribution in ACHN Cells

Treatment (24h)% of Cells in G0/G1 Phase% of Cells in S Phase% of Cells in G2/M Phase
Control (No Treatment)652510
O-Phospho-L-tyrosine (5 mM)306010

Data derived from Mishra and Hamburger, 1993, indicating a significant block in the S phase of the cell cycle.[1]

Experimental Protocols

Protocol 1: Cell Growth Inhibition Assay

This protocol details the methodology to assess the dose-dependent effect of O-Phospho-L-tyrosine on the proliferation of cancer cell lines.

Materials:

  • Human renal carcinoma (ACHN) or breast carcinoma (MDA-MB-468) cells

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • O-Phospho-L-tyrosine (sterile, stock solution in PBS or media)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Trypan Blue solution (0.4%)

  • Hemocytometer or automated cell counter

  • 24-well culture plates

Procedure:

  • Cell Seeding: Seed ACHN or MDA-MB-468 cells into 24-well plates at a density of 2 x 10^4 cells per well in 1 mL of complete culture medium.

  • Cell Adherence: Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Treatment: Prepare serial dilutions of O-Phospho-L-tyrosine in complete culture medium to final concentrations of 0, 1, 5, and 10 mM.

  • Medium Exchange: After 24 hours of incubation, carefully aspirate the medium from each well and replace it with 1 mL of the prepared media containing the different concentrations of O-Phospho-L-tyrosine.

  • Incubation: Incubate the treated cells for 48-72 hours at 37°C and 5% CO2.

  • Cell Harvesting:

    • Aspirate the medium from each well.

    • Wash the cells once with 1 mL of PBS.

    • Add 200 µL of Trypsin-EDTA to each well and incubate for 3-5 minutes at 37°C until cells detach.

    • Neutralize the trypsin by adding 800 µL of complete culture medium.

    • Gently pipette up and down to create a single-cell suspension.

  • Cell Counting:

    • Mix 10 µL of the cell suspension with 10 µL of Trypan Blue solution.

    • Load 10 µL of the mixture onto a hemocytometer.

    • Count the number of viable (unstained) cells.

  • Data Analysis: Calculate the percentage of growth inhibition for each concentration relative to the untreated control (0 mM).

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol describes how to analyze the effect of O-Phospho-L-tyrosine on the cell cycle distribution of ACHN cells.

Materials:

  • ACHN cells

  • Complete culture medium

  • O-Phospho-L-tyrosine

  • 6-well culture plates

  • PBS

  • Trypsin-EDTA

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed ACHN cells in 6-well plates at a density of 5 x 10^5 cells per well.

  • Cell Adherence: Incubate for 24 hours at 37°C and 5% CO2.

  • Treatment: Treat the cells with 5 mM O-Phospho-L-tyrosine for 24 hours. Include an untreated control.

  • Cell Harvesting:

    • Collect the culture medium (containing floating cells).

    • Wash the adherent cells with PBS and collect the wash.

    • Trypsinize the adherent cells and combine them with the collected medium and PBS wash.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Fixation:

    • Discard the supernatant and resuspend the cell pellet in 500 µL of ice-cold PBS.

    • While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Store the fixed cells at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells at 500 x g for 5 minutes.

    • Discard the ethanol and wash the cell pellet once with PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution.

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry:

    • Analyze the stained cells using a flow cytometer.

    • Acquire data for at least 10,000 events per sample.

  • Data Analysis: Use appropriate software to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Protocol 3: Western Blot Analysis of Protein Phosphorylation and Expression

This protocol provides a method to assess the impact of O-Phospho-L-tyrosine on the phosphorylation of EGFR and the expression levels of Cyclin A and Cyclin B.

Materials:

  • ACHN or MDA-MB-468 cells

  • Complete culture medium

  • O-Phospho-L-tyrosine

  • Epidermal Growth Factor (EGF) for stimulation (optional)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies:

    • Anti-phospho-EGFR (Tyr1068)

    • Anti-total EGFR

    • Anti-Cyclin A

    • Anti-Cyclin B

    • Anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 60 mm dishes and grow to 70-80% confluency.

    • Treat cells with O-Phospho-L-tyrosine (e.g., 5 mM) for a specified time (e.g., 24 hours for cyclins, shorter times for EGFR phosphorylation).

    • For EGFR phosphorylation analysis, serum-starve the cells overnight before a brief stimulation with EGF (e.g., 100 ng/mL for 15 minutes) in the presence or absence of P-Tyr.

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Add ice-cold RIPA buffer and scrape the cells.

    • Incubate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant (cell lysate).

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes.

  • SDS-PAGE and Transfer:

    • Separate the protein samples on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the appropriate primary antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the corresponding HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Apply ECL detection reagent to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the phosphoprotein signal to the total protein signal and normalize all target proteins to the loading control (β-actin).

Conclusion

O-Phospho-L-tyrosine is a valuable tool for studying the role of protein tyrosine phosphatases in cancer cell signaling. The protocols outlined above provide a framework for investigating its effects on cell proliferation, cell cycle progression, and the phosphorylation status of key signaling molecules. These assays can be adapted for use in various cell lines and are suitable for screening potential therapeutic agents that modulate PTP activity.

References

The Role of O-Phospho-L-tyrosine in High-Throughput Screening for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

O-Phospho-L-tyrosine, chemically denoted as H-Tyr(H2PO3)-OH, is a pivotal tool in the field of drug discovery, particularly in the high-throughput screening (HTS) for inhibitors of protein tyrosine phosphatases (PTPs). PTPs are a large family of enzymes that play a critical role in cellular signaling by catalyzing the dephosphorylation of tyrosine residues on proteins. Dysregulation of PTP activity is implicated in numerous diseases, including cancer, diabetes, and autoimmune disorders, making them attractive targets for therapeutic intervention.[1]

These application notes provide a comprehensive overview of the use of O-Phospho-L-tyrosine and related phosphopeptide substrates in HTS assays designed to identify and characterize PTP inhibitors. Detailed experimental protocols, data presentation guidelines, and visualizations of relevant signaling pathways are included to facilitate the successful implementation of these assays in a research setting.

Principle of the Assay

The fundamental principle behind using O-Phospho-L-tyrosine in an HTS assay is its function as a substrate for PTPs. In the presence of a PTP, the phosphate group is cleaved from the tyrosine residue. The progress of this enzymatic reaction can be monitored by detecting either the formation of the dephosphorylated tyrosine product or the release of inorganic phosphate. When screening for inhibitors, a decrease in the rate of product formation or phosphate release, in the presence of a test compound, indicates potential inhibitory activity against the PTP.

Data Presentation: Quantitative Analysis of PTP Inhibitors

Table 1: Michaelis-Menten Constants (Km) for PTP Substrates

Protein Tyrosine PhosphataseSubstrateKm (µM)Assay Conditions
STEP46DiFMUP1.8 ± 0.0450 mM Bis-Tris (pH 6.0), 50 mM NaCl, 5 mM DTT, 0.01% Tween® 20
PTP1BDiFMUP2550 mM Bis-Tris (pH 6.0), 50 mM NaCl, 5 mM DTT, 0.01% Tween 20
PTP1B (full length)pNPP700 ± 40Presence of 15% DMSO
PTP1B (truncated)pNPP1300 ± 100Presence of 7.5% DMSO

Data sourced from multiple studies to illustrate typical Km values for common PTP substrates.[2][3]

Table 2: IC50 Values of Identified PTP Inhibitors

CompoundTarget PTPSubstrate UsedIC50 (µM)
BaicalinPTP1BpNPP3.87 ± 0.45
Compound 5cPTP1BNot Specified11.0 ± 1.8
Compound 5dPTP1BNot Specified10.1 ± 0.4
Compound 5ePTP1BNot Specified8.7 ± 0.3
Sodium Orthovanadate (Na3VO4)PTP1B (full length)pNPP19.3 ± 1.1
Sodium Orthovanadate (Na3VO4)PTP1B (truncated)pNPP54.5 ± 1.1

This table presents a compilation of IC50 values for various PTP1B inhibitors identified through different screening efforts.[3][4][5]

Experimental Protocols

Protocol 1: Malachite Green-Based Assay for PTP Activity using O-Phospho-L-tyrosine

This protocol describes a colorimetric HTS assay to measure PTP activity by quantifying the release of inorganic phosphate from O-Phospho-L-tyrosine using a malachite green-based reagent.

Materials:

  • O-Phospho-L-tyrosine (Substrate)

  • Purified Protein Tyrosine Phosphatase (Enzyme)

  • PTP Assay Buffer: 50 mM Bis-Tris (pH 6.0), 100 mM NaCl, 1 mM DTT

  • Malachite Green Reagent

  • Phosphate Standard (for standard curve)

  • Test Compounds (dissolved in DMSO)

  • 384-well microplates

  • Microplate reader (absorbance at ~620 nm)

Procedure:

  • Compound Plating: Dispense test compounds and controls (e.g., DMSO for negative control, known inhibitor for positive control) into the wells of a 384-well plate.

  • Enzyme Addition: Add the PTP enzyme solution to each well, except for the "no enzyme" control wells.

  • Pre-incubation: Incubate the plate for a defined period (e.g., 15-30 minutes) at room temperature to allow for the interaction between the compounds and the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the O-Phospho-L-tyrosine substrate solution to all wells.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C or 37°C) for a specific duration (e.g., 30-60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

  • Reaction Termination and Color Development: Stop the reaction and develop the color by adding the Malachite Green reagent to all wells. This reagent forms a colored complex with the free phosphate released during the reaction.

  • Absorbance Reading: Measure the absorbance of each well at approximately 620 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each test compound by comparing the absorbance in the compound-treated wells to the controls. Determine the IC50 values for active compounds by fitting the dose-response data to a suitable model.

Protocol 2: Fluorescence-Based Assay for PTP Activity using DiFMUP

This protocol outlines a fluorogenic HTS assay using 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP) as a substrate. Dephosphorylation of DiFMUP by a PTP yields a highly fluorescent product.

Materials:

  • DiFMUP (Substrate)

  • Purified Protein Tyrosine Phosphatase (Enzyme)

  • Assay Buffer: 50 mM Bis-Tris (pH 6.0), 50 mM NaCl, 5 mM DTT, 0.01% Tween® 20[2]

  • Test Compounds (dissolved in DMSO)

  • 384-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Compound and Enzyme Addition: Add the test compounds, controls, and the PTP enzyme solution to the wells of a 384-well black microplate.

  • Pre-incubation: Incubate the plate at room temperature for 15-30 minutes.

  • Reaction Initiation: Start the reaction by adding the DiFMUP substrate solution to all wells. The final concentration of DiFMUP should be close to its Km value for the specific PTP being assayed.[1]

  • Kinetic Reading: Immediately place the microplate in a fluorescence plate reader and measure the increase in fluorescence intensity over time (kinetic read).

  • Data Analysis: Determine the initial reaction rates (slopes of the fluorescence curves). Calculate the percentage of inhibition for each compound by comparing the reaction rate in the presence of the compound to the control rates. Determine the IC50 values for active compounds from their dose-response curves.

Mandatory Visualizations

Signaling Pathways

The following diagrams, generated using the DOT language, illustrate key signaling pathways regulated by PTPs, providing a context for the importance of PTP inhibitor screening.

PTP_HTS_Workflow cluster_0 Compound Library & Plate Preparation cluster_1 Assay Execution cluster_2 Data Analysis Compound Library Compound Library Compound Plating Compound Plating Compound Library->Compound Plating Control Wells Control Wells Enzyme Addition Enzyme Addition Compound Plating->Enzyme Addition Substrate Addition (this compound) Substrate Addition (this compound) Enzyme Addition->Substrate Addition (this compound) Incubation Incubation Substrate Addition (this compound)->Incubation Detection Detection Incubation->Detection Raw Data Raw Data Detection->Raw Data Normalization Normalization Raw Data->Normalization Hit Identification Hit Identification Normalization->Hit Identification IC50 Determination IC50 Determination Hit Identification->IC50 Determination

Caption: High-Throughput Screening Workflow for PTP Inhibitors.

EGFR_Signaling_PTP cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Recruitment & Activation PTP1B PTP1B (Target for HTS) EGFR->PTP1B Dephosphorylation (Inhibition) EGF EGF EGF->EGFR Ligand Binding Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Translocation

Caption: Role of PTP1B in EGFR Signaling Pathway.[6][7]

NFkB_Signaling_PTP cluster_receptor Cell Surface Receptor cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFR TNFR IKK_complex IKK Complex TNFR->IKK_complex Activation TNFa TNFα TNFa->TNFR IkB IκB IKK_complex->IkB Phosphorylation PTP_target PTP (e.g., SHP-1) (Target for HTS) IKK_complex->PTP_target Dephosphorylation (Regulation) NFkB NF-κB IkB_p p-IκB IkB->IkB_p Transcription_NFkB Gene Transcription (Inflammation, Immunity) NFkB->Transcription_NFkB Translocation Proteasome Proteasome IkB_p->Proteasome Ubiquitination & Degradation

Caption: Regulation of NF-κB Signaling by PTPs.[8][9]

Conclusion

O-Phospho-L-tyrosine is an indispensable reagent for the high-throughput screening of PTP inhibitors. The assays described in these notes, when properly optimized and validated, provide a robust platform for the identification of novel drug candidates. The provided protocols and data serve as a starting point for researchers to develop and implement HTS campaigns targeting this important class of enzymes. The continued development of selective and potent PTP inhibitors holds great promise for the treatment of a wide range of human diseases.

References

Application Notes and Protocols for the Spectroscopic Analysis of H-Tyr(H2PO3)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the spectroscopic analysis of samples containing H-Tyr(H2PO3)-OH, a non-hydrolyzable phosphotyrosine analog. This document offers protocols for characterization and quantification using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), as well as its application in fluorescence-based biochemical assays.

Introduction to this compound

This compound, also known as O-phosphonomethyl-L-tyrosine, is a stable mimetic of phosphotyrosine (pTyr). The replacement of the phosphate ester oxygen with a methylene group creates a phosphonate, rendering the molecule resistant to cleavage by phosphatases. This property makes it an invaluable tool for studying tyrosine kinase-mediated signaling pathways by providing a stable signal in biological systems. Understanding its spectroscopic properties is crucial for its effective use in research and drug development.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for the structural elucidation and purity assessment of this compound. Of particular importance are ¹H, ¹³C, and ³¹P NMR.

2.1.1. Sample Preparation Protocol for NMR Spectroscopy

  • Dissolution: Dissolve 5-10 mg of the this compound sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). For aqueous solutions, the pH can be adjusted using dilute NaOD or DCl to observe pH-dependent chemical shift changes.

  • Internal Standard: For quantitative NMR (qNMR), add a known amount of an internal standard with a distinct resonance (e.g., TSP for D₂O or TMSP for organic solvents).

  • Filtration: If any particulate matter is present, filter the solution into a clean NMR tube.

  • Acquisition: Acquire the NMR spectra on a spectrometer with a minimum field strength of 400 MHz for ¹H NMR to ensure adequate signal dispersion.

2.1.2. Expected NMR Spectral Data

The following table summarizes the expected chemical shifts for this compound. Note: These are predicted values based on data for structurally similar compounds and may vary based on solvent and pH.

Nucleus Atom Expected Chemical Shift (ppm) Multiplicity Coupling Constant (Hz)
¹Hα-H~4.0ddJ(Hα, Hβ) ≈ 5-8
β-H~3.0-3.2m
Aromatic H (ortho to CH₂)~7.1-7.3dJ(Hortho, Hmeta) ≈ 8
Aromatic H (meta to CH₂)~6.9-7.1dJ(Hmeta, Hortho) ≈ 8
Methylene (-CH₂-P)~3.5-3.8d²J(H,P) ≈ 20-25
¹³Cα-C~55
β-C~36
Aromatic C (ipso to CH₂)~156
Aromatic C (ortho to CH₂)~130
Aromatic C (meta to CH₂)~115
Aromatic C (para to CH₂)~128
Methylene (-CH₂-P)~65d¹J(C,P) ≈ 130-150
Carbonyl (COOH)~175
³¹PPhosphonate P15-25 (pH dependent)t²J(P,H) ≈ 20-25
Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the molecular weight and determining the fragmentation pattern of this compound, which is critical for its identification in complex mixtures.

2.2.1. Protocol for LC-MS/MS Analysis

  • Sample Preparation: Prepare a 1-10 µM solution of this compound in a solvent compatible with reverse-phase liquid chromatography (e.g., 0.1% formic acid in water/acetonitrile).

  • Chromatography:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% B over 10-15 minutes.

    • Flow Rate: 0.2-0.4 mL/min.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray ionization (ESI) in positive and/or negative mode.

    • Full Scan (MS1): Acquire spectra in the m/z range of 100-500 to identify the precursor ion.

    • Tandem MS (MS/MS): Select the precursor ion of this compound (m/z 262.05 in positive mode) for collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).

2.2.2. Expected Mass Spectrometry Data

The fragmentation of phosphonate-containing amino acids often involves characteristic losses. The following table outlines the predicted high-resolution mass and major fragments for this compound.

Ion Formula Calculated m/z (monoisotopic) Description
[M+H]⁺C₉H₁₃NO₆P⁺262.0529Protonated molecule
[M-H₂O+H]⁺C₉H₁₁NO₅P⁺244.0424Loss of water
[M-HCOOH+H]⁺C₈H₁₁NO₄P⁺216.0475Loss of formic acid (from carboxyl group)
[M-H₃PO₃+H]⁺C₉H₁₀NO₃⁺180.0655Loss of phosphorous acid
Immonium IonC₈H₈O⁺121.0648Tyrosine immonium-like ion

Application in Biochemical Assays

Fluorescence-Based Kinase Activity Assay

This compound can be incorporated into peptide substrates to study kinase activity. As it is non-hydrolyzable, it can act as a stable inhibitor or be used to characterize kinases that recognize this modification.

3.1.1. Protocol for a Generic Tyrosine Kinase Assay

  • Reagents:

    • Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100).

    • ATP solution (concentration will be kinase-dependent, often around the Km).

    • Fluorescently labeled peptide substrate containing a tyrosine residue.

    • This compound as a potential inhibitor.

    • Kinase enzyme.

    • Detection reagent (e.g., a phosphotyrosine-specific antibody conjugated to a fluorophore or a fluorescence polarization setup).

  • Procedure:

    • Prepare a reaction mixture containing kinase buffer, ATP, and the fluorescent peptide substrate in a microplate.

    • Add varying concentrations of this compound to the wells designated for inhibition studies.

    • Initiate the reaction by adding the kinase.

    • Incubate at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a set period.

    • Stop the reaction (e.g., by adding EDTA).

    • Add the detection reagent and incubate as required.

    • Measure the fluorescence signal using a plate reader.

  • Data Analysis: Plot the fluorescence intensity against the concentration of this compound to determine the IC₅₀ value if it acts as an inhibitor.

SH2 Domain Binding Assay using Fluorescence Polarization

The interaction of this compound-containing peptides with SH2 domains can be quantified using fluorescence polarization (FP).

3.2.1. Protocol for SH2 Domain Binding FP Assay

  • Reagents:

    • Binding buffer (e.g., 20 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM DTT).

    • Fluorescently labeled peptide containing this compound (the "tracer").

    • Purified SH2 domain protein.

    • Unlabeled competitor peptide (optional, for competition assays).

  • Procedure:

    • Prepare a series of dilutions of the SH2 domain protein in the binding buffer in a black microplate.

    • Add a constant, low concentration (e.g., 1-10 nM) of the fluorescently labeled this compound peptide tracer to each well.

    • Incubate at room temperature for 30-60 minutes to allow the binding to reach equilibrium.

    • Measure the fluorescence polarization on a suitable plate reader.

  • Data Analysis: Plot the change in millipolarization (mP) against the concentration of the SH2 domain. Fit the data to a one-site binding model to determine the dissociation constant (Kd).

Visualized Workflows and Pathways

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr NMR Analysis cluster_ms MS Analysis start This compound Sample dissolve Dissolve in Deuterated Solvent start->dissolve lc_ms LC-MS/MS Analysis filter Filter into NMR Tube dissolve->filter dissolve->lc_ms Prepare for LC-MS acquire_nmr Acquire 1H, 13C, 31P NMR Spectra filter->acquire_nmr process_nmr Process and Analyze Spectra acquire_nmr->process_nmr end Characterized Sample process_nmr->end Structural Confirmation process_ms Analyze Fragmentation Pattern lc_ms->process_ms process_ms->end Molecular Weight and Fragment Confirmation

Caption: Workflow for Spectroscopic Characterization.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) Kinase Tyrosine Kinase Domain (Active) RTK->Kinase Ligand Binding & Dimerization SH2_protein SH2 Domain- Containing Protein (e.g., Grb2) Kinase->SH2_protein Phosphorylation (pTyr site) PTP Protein Tyrosine Phosphatase (PTP) Kinase->PTP Dephosphorylation (Natural pTyr) pTyr_analog This compound (Stable Analog) Kinase->pTyr_analog Incorporation of Stable Analog Downstream Downstream Signaling Cascade SH2_protein->Downstream Recruitment & Activation pTyr_analog->SH2_protein Stable Binding pTyr_analog->PTP Resistant to Hydrolysis

Caption: Role of this compound in a Signaling Pathway.

fp_assay_workflow start Prepare Serial Dilution of SH2 Domain add_tracer Add Constant Concentration of Fluorescent this compound Peptide start->add_tracer incubate Incubate to Reach Equilibrium add_tracer->incubate measure_fp Measure Fluorescence Polarization (mP) incubate->measure_fp analyze Plot mP vs. [SH2 Domain] and Fit Binding Curve measure_fp->analyze result Determine Dissociation Constant (Kd) analyze->result

Troubleshooting & Optimization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on the recommended storage, handling, and use of H-Tyr(H2PO3)-OH, also known as O-Phospho-L-tyrosine.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: this compound is stable for extended periods when stored correctly. For the solid, powdered form, storage at -20°C is recommended, which can ensure stability for up to three years.[1] Some suppliers also suggest storage at 4°C or between 0-8°C.[2][3] For solutions, it is advised to prepare aliquots to prevent degradation from repeated freeze-thaw cycles.[1] Stock solutions can be stored at -80°C for up to six months or at -20°C for one month.[1]

Q2: How should I handle this compound in the laboratory?

A2: this compound is classified as harmful if it comes into contact with skin or is swallowed.[4] Therefore, it is essential to wear appropriate personal protective equipment (PPE), including gloves and a lab coat.[4] The compound is a white to off-white solid powder.[3]

Q3: What is the best way to dissolve this compound?

A3: The solubility of this compound can depend on the desired solvent and concentration. It is soluble in DMSO, and for a concentration of 33.33 mg/mL, ultrasonic treatment and pH adjustment to 3 with 1 M HCl may be necessary.[1] It's important to use newly opened DMSO, as its hygroscopic nature can affect solubility.[1]

Q4: What are the primary applications of this compound in research?

A4: this compound is a crucial tool in biochemical research and drug development, primarily used to study signal transduction pathways involving receptor tyrosine kinases.[3] It serves as a stable analog of phosphotyrosine, making it ideal for investigating protein phosphorylation and the activity of protein tyrosine kinases (PTKs) and phosphatases (PTPs).

Storage and Stability Data

FormStorage TemperatureShelf LifeSource(s)
Solid (Powder) -20°C3 years[1][5]
0-8°CNot specified[3]
4°CNot specified[2]
Stock Solution -80°C6 months[1]
-20°C1 month[1]

Solubility Data

SolventConcentrationPreparation NotesSource(s)
DMSO 33.33 mg/mL (127.62 mM)Requires sonication and pH adjustment to 3 with 1 M HCl. Use of new DMSO is recommended.[1]

Troubleshooting Guide

This guide addresses common issues that may arise during experiments using this compound.

Issue 1: Inconsistent or unexpected experimental results.

  • Potential Cause: Degradation of this compound due to improper storage or handling.

    • Solution: Ensure the compound has been stored at the recommended temperature and that solutions are freshly prepared or have been stored correctly in aliquots to avoid freeze-thaw cycles.[1]

  • Potential Cause: Issues with solution preparation.

    • Solution: Verify the correct solvent and concentration were used. For DMSO, ensure it is of high quality and not exposed to moisture.[1] Confirm that any necessary pH adjustments or sonication steps were performed.[1]

Issue 2: Poor solubility of this compound.

  • Potential Cause: Incorrect solvent or preparation method.

    • Solution: Refer to the recommended solubility guidelines. For challenging solutes, gentle warming or extended sonication may aid dissolution, but be mindful of potential degradation with excessive heat.

  • Potential Cause: Use of old or hydrated solvent (e.g., DMSO).

    • Solution: Use a fresh, unopened bottle of the recommended solvent.[1]

Issue 3: Variability in kinase or phosphatase assay results.

  • Potential Cause: Pipetting errors or inaccurate concentrations.

    • Solution: Calibrate pipettes regularly and double-check all calculations for dilutions and final concentrations.

  • Potential Cause: Enzyme activity is too high or too low.

    • Solution: Optimize enzyme concentration and incubation times for your specific assay conditions.

  • Potential Cause: Interference from other components in the assay buffer.

    • Solution: Review all buffer components for potential inhibitors or activators of your enzyme of interest.

Experimental Workflow & Troubleshooting Logic

TroubleshootingWorkflow Troubleshooting Workflow for this compound Experiments start Experiment Yields Unexpected Results check_storage Verify Storage Conditions (-20°C for solid, -80°C/-20°C for solutions) start->check_storage check_prep Review Solution Preparation (Solvent, Concentration, pH, Sonication) start->check_prep check_protocol Examine Experimental Protocol (Concentrations, Incubation Times, Controls) start->check_protocol improper_storage Potential Cause: Compound Degradation check_storage->improper_storage Incorrect? improper_prep Potential Cause: Incorrect Concentration or Solubility Issues check_prep->improper_prep Incorrect? protocol_error Potential Cause: Assay Condition Errors check_protocol->protocol_error Flawed? solution_storage Solution: Use a fresh vial of this compound. Prepare fresh solutions and aliquot. improper_storage->solution_storage solution_prep Solution: Re-prepare solution using fresh, high-quality solvent. Verify all preparation steps. improper_prep->solution_prep solution_protocol Solution: Optimize assay parameters. Include positive and negative controls. protocol_error->solution_protocol

Caption: Troubleshooting workflow for experiments using this compound.

References

Technical Support Center: Optimizing H-Tyr(H2PO3)-OH for In Vitro Kinase Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of H-Tyr(H2PO3)-OH for in vitro kinase assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it used in kinase assays?

A1: this compound is a synthetic amino acid derivative containing a phosphonate group in place of the hydroxyl group on the tyrosine side chain. In kinase assays, it can serve as a substrate for protein tyrosine kinases. The phosphonate group mimics the phosphate group, allowing the molecule to be recognized and potentially phosphorylated by certain kinases. Due to the stability of the phosphorus-carbon bond, it can also be used in studies of kinase-substrate interactions.[1]

Q2: How should I prepare and store a stock solution of this compound?

A2: this compound is typically a solid that is soluble in DMSO.[2][3][4] To prepare a stock solution, dissolve the powder in high-quality, anhydrous DMSO. Gentle warming and sonication may be necessary to fully dissolve the compound. It is crucial to use newly opened DMSO as it can be hygroscopic, which can impact solubility.[2][3][4] Once dissolved, it is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[2][3][4] Store the stock solutions at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[2][3][4]

Q3: What is a good starting concentration for this compound in an in vitro kinase assay?

A3: The optimal concentration of this compound will depend on the specific kinase being studied and the assay conditions. For similar peptide substrates, a starting concentration of around 100 µM has been suggested.[5] However, it is highly recommended to perform a substrate titration experiment to determine the optimal concentration for your specific assay. This involves testing a range of this compound concentrations to find the one that gives a robust signal without causing substrate inhibition.

Q4: What are the key components of an in vitro kinase assay using this compound?

A4: A typical in vitro kinase assay requires several key components: the kinase enzyme, the substrate (this compound), ATP as the phosphate donor, and a kinase assay buffer. The buffer usually contains a buffering agent (e.g., HEPES), a divalent cation (e.g., MgCl₂), and other components like DTT to maintain enzyme stability.[5] You will also need a method to detect the phosphorylation of the substrate.[6]

Q5: What detection methods can be used for kinase assays with this substrate?

A5: Since this compound is a non-radioactive substrate, you can use several non-radioactive detection methods.[7][8][9] These include:

  • Antibody-based methods: Use a phospho-tyrosine specific antibody to detect the phosphorylated substrate.[5][6] This can be done in an ELISA format or using techniques like Western blotting.

  • Luminescence-based assays: These assays measure the amount of ATP remaining after the kinase reaction.[8] A decrease in ATP corresponds to higher kinase activity.

  • Fluorescence-based assays: Techniques like fluorescence polarization (FP) or time-resolved Förster resonance energy transfer (TR-FRET) can be used if the substrate is fluorescently labeled.[6]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
High Background Signal 1. Non-specific binding of the detection antibody. 2. Contaminating kinases in the enzyme preparation. 3. Autophosphorylation of the kinase.1. Increase the number of washing steps. Add a blocking agent (e.g., BSA) to the assay buffer. 2. Use a highly purified kinase preparation.[6] 3. Run a control reaction without the substrate to quantify autophosphorylation.
Inconsistent Results/High Variability 1. Pipetting errors, especially with small volumes. 2. Inadequate mixing of reagents. 3. Precipitation of this compound in aqueous buffer. 4. Inconsistent incubation times or temperature fluctuations.1. Ensure pipettes are calibrated. Use reverse pipetting for viscous solutions. 2. Thoroughly mix all master mixes before dispensing. 3. Visually inspect for precipitation. Consider adjusting the final DMSO concentration or the substrate concentration. 4. Use a calibrated incubator and ensure consistent timing for all assay steps.
No or Low Kinase Activity 1. Inactive kinase enzyme. 2. Sub-optimal concentration of substrate, ATP, or kinase. 3. Incorrect assay buffer conditions (pH, ionic strength). 4. this compound is not a substrate for the specific kinase.1. Verify the activity of the kinase with a known positive control substrate. Avoid repeated freeze-thaw cycles of the enzyme. 2. Optimize the concentrations of each component through titration experiments. 3. Ensure the assay buffer is at the optimal pH and ionic strength for the kinase. 4. Test a range of tyrosine kinases to find a suitable one, or use a different substrate.
Assay Interference 1. Test compounds may interfere with the detection method (e.g., fluorescence quenching). 2. High concentrations of DMSO may inhibit kinase activity.1. Run control experiments with the test compound in the absence of the enzyme to check for interference. 2. Keep the final DMSO concentration low and consistent across all wells.

Data Presentation

Table 1: Stock Solution Preparation for this compound

Molecular WeightSolventRecommended Stock ConcentrationStorage
261.17 g/mol DMSO10 mM - 50 mM-20°C (1 month) or -80°C (6 months)[2][3][4]

Table 2: Example Calculation for a 10 mM Stock Solution

Desired VolumeMass of this compoundVolume of DMSO
1 mL2.61 mg1 mL
5 mL13.06 mg5 mL
10 mL26.12 mg10 mL

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound

  • Calculate the required mass: Based on the molecular weight of 261.17 g/mol , calculate the mass of this compound needed for your desired volume of 10 mM stock solution (e.g., 2.61 mg for 1 mL).

  • Weigh the compound: Carefully weigh the calculated amount of this compound powder in a microcentrifuge tube.

  • Dissolve in DMSO: Add the appropriate volume of high-quality, anhydrous DMSO to the tube.

  • Ensure complete dissolution: Vortex the tube until the powder is completely dissolved. If necessary, gently warm the tube to 37°C or briefly sonicate to aid dissolution.[5]

  • Aliquot and store: Aliquot the stock solution into single-use volumes and store at -20°C or -80°C.[5]

Protocol 2: General In Vitro Tyrosine Kinase Assay using an ELISA-based Detection Method

  • Prepare the Kinase Reaction Mix: In a microcentrifuge tube, prepare a master mix containing the kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT), the desired concentration of ATP (e.g., 10 µM), and the recombinant tyrosine kinase.[5]

  • Prepare the Substrate Solution: Dilute the this compound stock solution in the kinase assay buffer to the desired final concentration (e.g., 100 µM).[5]

  • Initiate the Kinase Reaction: In a 96-well plate, add the substrate solution. To start the reaction, add the kinase reaction mix to each well. Include negative control wells (no enzyme) and background control wells (no substrate).[5]

  • Incubate: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a predetermined time (e.g., 30-60 minutes).[5]

  • Stop the Reaction: Stop the reaction by adding a solution containing EDTA or by heating.

  • Detection of Phosphorylation: a. Coat a new 96-well plate with a capture antibody that binds to this compound. b. Transfer the reaction mixture to the coated plate and incubate to allow binding. c. Wash the wells to remove unbound components. d. Add a phospho-tyrosine specific detection antibody and incubate.[5] e. Wash the wells to remove the unbound detection antibody. f. Add a secondary antibody conjugated to a detection enzyme (e.g., HRP) and incubate.[5] g. Wash the wells to remove the unbound secondary antibody. h. Add a chemiluminescent or colorimetric substrate and measure the signal using a plate reader.[5]

  • Data Analysis: The amount of phosphorylated this compound is proportional to the measured signal. This can be used to determine the activity of the kinase.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection (ELISA) cluster_analysis Analysis prep_substrate Prepare this compound Stock Solution initiate_reaction Initiate Reaction in 96-well Plate prep_substrate->initiate_reaction prep_kinase Prepare Kinase Reaction Mix (Enzyme + ATP) prep_kinase->initiate_reaction incubation Incubate at Optimal Temperature initiate_reaction->incubation stop_reaction Stop Reaction incubation->stop_reaction transfer_plate Transfer to Antibody- Coated Plate stop_reaction->transfer_plate add_p_antibody Add Phospho-Tyrosine Antibody transfer_plate->add_p_antibody add_sec_antibody Add HRP-conjugated Secondary Antibody add_p_antibody->add_sec_antibody add_substrate_detect Add Detection Reagent add_sec_antibody->add_substrate_detect read_plate Measure Signal with Plate Reader add_substrate_detect->read_plate analyze_data Analyze Data read_plate->analyze_data

Caption: Workflow for a typical in vitro kinase assay with this compound.

signaling_pathway ext_signal External Signal (e.g., Growth Factor) receptor Receptor Tyrosine Kinase (RTK) ext_signal->receptor dimerization Receptor Dimerization & Autophosphorylation receptor->dimerization kinase_domain Activated Kinase Domain dimerization->kinase_domain substrate This compound (Substrate Analog) phosphorylation Phosphorylation of Substrate substrate->phosphorylation kinase_domain->phosphorylation downstream Downstream Signaling (Blocked by Analog) phosphorylation->downstream

Caption: Conceptual tyrosine kinase signaling pathway with this compound.

References

Strategies to prevent the degradation of H-Tyr(H2PO3)-OH during experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive strategies to prevent the degradation of H-Tyr(H2PO3)-OH (phosphotyrosine) during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation in experimental samples?

A1: The primary cause of phosphotyrosine degradation is enzymatic dephosphorylation by endogenous protein tyrosine phosphatases (PTPs). These enzymes are ubiquitous in cell lysates and can rapidly remove the phosphate group from tyrosine residues, leading to a loss of signal and inaccurate experimental results.

Q2: What are the main strategies to prevent phosphotyrosine degradation?

A2: The most effective strategy is the inhibition of phosphatase activity. This is typically achieved by:

  • Working at low temperatures: Keeping samples on ice or at 4°C slows down enzymatic activity.

  • Using phosphatase inhibitors: Adding a cocktail of phosphatase inhibitors to lysis buffers and other solutions is crucial for preserving the phosphorylation state of proteins.

  • Rapid sample processing: Minimizing the time between cell lysis and analysis reduces the opportunity for phosphatases to act.

  • Denaturing conditions: Immediately lysing cells in strong denaturing buffers (e.g., containing SDS) can inactivate phosphatases.

Q3: What is the chemical stability of this compound to pH and temperature?

A3: The phosphoryl bond of phosphotyrosine is relatively stable under basic conditions. For instance, recovery of phosphotyrosine from radiolabeled proteins after base hydrolysis is around 80%.[1] However, prolonged exposure to acidic conditions or high temperatures can lead to non-enzymatic hydrolysis. It is generally recommended to maintain samples at a neutral or slightly basic pH and to avoid excessive heat.

Q4: How should I store samples containing phosphotyrosine to ensure long-term stability?

A4: For long-term storage, samples should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C.[2][3] It is best practice to store protein lysates in a denaturing lysis buffer containing phosphatase inhibitors.

Troubleshooting Guides

Issue 1: Loss of Phosphotyrosine Signal in Western Blotting
Possible Cause Troubleshooting Steps
Active Phosphatases in Lysate • Add a broad-spectrum phosphatase inhibitor cocktail to your lysis buffer immediately before use. • Ensure lysis and all subsequent steps are performed at 4°C or on ice. • Consider using a lysis buffer with a strong denaturant like SDS to inactivate enzymes.
Suboptimal Antibody Performance • Verify the specificity and optimal dilution of your anti-phosphotyrosine antibody. • Use a positive control (e.g., a lysate from cells treated with a tyrosine kinase activator like pervanadate) to confirm antibody function.[4]
Incorrect Blocking Buffer • Avoid using milk as a blocking agent, as it contains phosphoproteins that can increase background. Use Bovine Serum Albumin (BSA) instead.
Sample Overload • Excessive protein loading can sometimes obscure the signal. Titrate the amount of protein loaded per lane.
Issue 2: Poor Recovery of Phosphopeptides in Mass Spectrometry
Possible Cause Troubleshooting Steps
Dephosphorylation During Sample Preparation • Incorporate phosphatase inhibitors in all buffers used during cell lysis, protein digestion, and peptide enrichment steps. • Minimize the time for each step of the sample preparation workflow.
Inefficient Enrichment of Phosphopeptides • Optimize your phosphopeptide enrichment protocol (e.g., Immobilized Metal Affinity Chromatography - IMAC or TiO2). • Consider using a combination of enrichment strategies for broader coverage.
Loss of Phosphate Group During Fragmentation • For tandem mass spectrometry (MS/MS), be aware that phosphotyrosine can exhibit neutral loss of H3PO4. Adjust your data analysis parameters to account for this.
Low Abundance of Phosphotyrosine • Increase the starting amount of protein material. • Consider using a phosphotyrosine-specific antibody enrichment step prior to LC-MS/MS analysis to increase the concentration of target peptides.

Quantitative Data Summary

Table 1: Stability of Phosphotyrosine and Efficacy of Common Inhibitors

Condition Parameter Value/Observation Reference
pH Stability Recovery after base hydrolysis (e.g., 2 M KOH, 110°C, 30 min)~80%[1]
Stability in acidic conditionsLess stable than in basic conditions; prolonged exposure can lead to hydrolysis.
Temperature Stability Non-enzymatic phosphorylation catalyzed by Mn2+Negligible below 50°C, increases rapidly at higher temperatures.[5]
General recommendation for sample handlingKeep samples at 4°C or on ice during processing.
Phosphatase Inhibitors Sodium Orthovanadate Potent inhibitor of protein tyrosine phosphatases.[6]
Phenylphosphonic Acids Act as stable mimics of phosphate esters, resistant to hydrolysis.[7]
Pervanadate (Vanadate + H2O2) A potent, irreversible inhibitor of PTPs, often used to stimulate tyrosine phosphorylation.[4]

Experimental Protocols

Protocol 1: Preparation of Cell Lysates for Phosphotyrosine Analysis
  • Preparation of Lysis Buffer:

    • Prepare a RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS).

    • Immediately before use, add a commercially available phosphatase inhibitor cocktail (e.g., at 1X final concentration) and a protease inhibitor cocktail. A common tyrosine phosphatase inhibitor to include is sodium orthovanadate at a final concentration of 1 mM.

  • Cell Lysis:

    • Wash cultured cells with ice-cold PBS.

    • Aspirate PBS and add the ice-cold lysis buffer.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant (lysate) and store at -80°C in aliquots.

Protocol 2: Immunoprecipitation of Phosphotyrosine-Containing Proteins
  • Pre-clearing the Lysate:

    • To 500 µg of cell lysate, add 20 µL of Protein A/G agarose beads.

    • Incubate with gentle rotation for 1 hour at 4°C.

    • Centrifuge at 1,000 x g for 1 minute at 4°C and collect the supernatant.

  • Immunoprecipitation:

    • Add 2-5 µg of a high-quality anti-phosphotyrosine antibody to the pre-cleared lysate.

    • Incubate with gentle rotation overnight at 4°C.

    • Add 30 µL of Protein A/G agarose beads and incubate for 2 hours at 4°C.

    • Centrifuge at 1,000 x g for 1 minute at 4°C and discard the supernatant.

  • Washing and Elution:

    • Wash the beads three times with 1 mL of ice-cold lysis buffer (without phosphatase inhibitors for the final wash).

    • Elute the immunoprecipitated proteins by adding 2X Laemmli sample buffer and boiling for 5 minutes.

    • The samples are now ready for analysis by Western blotting.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Downstream Analysis cell_culture Cell Culture/ Tissue Sample lysis Cell Lysis with Phosphatase Inhibitors cell_culture->lysis centrifugation Centrifugation lysis->centrifugation lysate Clarified Lysate centrifugation->lysate western_blot Western Blot lysate->western_blot mass_spec Mass Spectrometry lysate->mass_spec

Caption: Experimental workflow for phosphotyrosine analysis.

degradation_pathway pTyr This compound (Phosphotyrosine) Tyr Tyrosine + Pi pTyr->Tyr Dephosphorylation PTP Protein Tyrosine Phosphatase (PTP) Inhibitor Phosphatase Inhibitor (e.g., Vanadate) Inhibitor->PTP Inhibits

Caption: Enzymatic degradation of phosphotyrosine and its inhibition.

References

Avoiding common experimental errors when working with H-Tyr(H2PO3)-OH

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for H-Tyr(H2PO3)-OH (O-Phospho-L-tyrosine). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding common experimental errors and to offer troubleshooting advice when working with this stable phosphotyrosine analog.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound, also known as O-Phospho-L-tyrosine, is a derivative of the amino acid L-tyrosine where the hydroxyl group of the phenol ring is phosphorylated. It serves as a stable, non-hydrolyzable mimic of phosphotyrosine. Its primary applications are in biochemical research and drug development to study signal transduction pathways involving tyrosine phosphorylation. It is commonly used as a competitive inhibitor in immunoassays to verify the specificity of anti-phosphotyrosine antibodies and as a tool to investigate the function of protein tyrosine kinases (PTKs) and protein tyrosine phosphatases (PTPs).

Q2: How should I store and handle this compound?

For long-term storage, the solid powder form of this compound should be kept at -20°C, where it is stable for up to three years. Once dissolved, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C (stable for up to 6 months) or -20°C (stable for up to 1 month).

Q3: What is the best way to dissolve this compound?

This compound is soluble in aqueous solutions. For example, it is soluble in 4 M NH4OH (at 50 mg/ml) and in water at a neutral pH of 7.2. For cell culture applications, the disodium salt form offers significantly higher solubility in neutral pH media compared to L-tyrosine itself. One supplier notes solubility in DMSO at 33.33 mg/mL with sonication and pH adjustment to 3 with 1 M HCl.

Q4: Why should I use this compound instead of a phosphomimetic mutation (e.g., Tyrosine to Glutamate/Aspartate)?

While mutating a tyrosine residue to a negatively charged amino acid like glutamate or aspartate is a common strategy to mimic the negative charge of a phosphate group, it often fails to accurately replicate the structural and binding properties of phosphotyrosine. This compound provides a much closer structural analog to the actual phosphorylated residue, which is crucial for studying specific protein-protein interactions, such as those mediated by SH2 domains.

Troubleshooting Guides

Western Blotting Issues

Problem 1: High background or non-specific bands when using an anti-phosphotyrosine antibody.

  • Possible Cause: The primary antibody may be cross-reacting with other phosphorylated proteins or non-phosphorylated, structurally similar motifs.

  • Troubleshooting Steps:

    • Perform a Competition Assay: Pre-incubate your primary anti-phosphotyrosine antibody with an excess of free this compound before adding it to the membrane. If the band of interest disappears or is significantly reduced, it confirms that the antibody is specific to the phosphotyrosine epitope. A common final concentration for the inhibitor is 20 mM.

    • Optimize Antibody Concentration: High antibody concentrations can lead to non-specific binding. Titrate both your primary and secondary antibodies to find the optimal dilution that maximizes signal-to-noise ratio.

    • Improve Blocking: Ensure your blocking buffer is appropriate. For phosphoprotein detection, avoid using milk-based blockers as they contain phosphoproteins (like casein) which can lead to high background. Use blockers like Bovine Serum Albumin (BSA) or specialized synthetic blocking agents instead.

    • Increase Washing Steps: Extend the duration and number of washes after primary and secondary antibody incubations to remove unbound antibodies.

Problem 2: My band of interest does not disappear in the competition assay with this compound.

  • Possible Cause: The signal may be a result of non-specific antibody binding, or the antibody may be recognizing an epitope that is not phosphotyrosine.

  • Troubleshooting Steps:

    • Verify Antibody Specificity: Check the manufacturer's datasheet for validation data. If possible, test the antibody on a known positive and negative control lysate.

    • Run a Secondary-Only Control: Incubate a blot with only the secondary antibody to ensure it is not the source of the non-specific signal.

Kinase and Binding Assay Issues

Problem 3: Inconsistent or unexpected results in an in vitro kinase assay.

  • Possible Cause: Endogenous kinases or phosphatases in cell lysates can interfere with the assay, leading to phosphorylation or dephosphorylation of your substrate.

  • Troubleshooting Steps:

    • Use Purified Components: Whenever possible, use purified kinases and substrates to eliminate confounding variables from cell lysates.

    • Include Phosphatase Inhibitors: If using cell lysates, always include a cocktail of broad-spectrum phosphatase inhibitors (e.g., sodium orthovanadate for tyrosine phosphatases) in your lysis and reaction buffers.

    • Run Proper Controls: Include a "no kinase" control to measure background phosphorylation and a "no substrate" control to measure kinase autophosphorylation.

    • Consider Non-hydrolyzable Analogs: Use this compound as a control to understand the binding component of your system without the catalytic phosphorylation step.

Problem 4: A known SH2 domain-containing protein does not bind to my peptide containing a this compound analog as expected.

  • Possible Cause: While this compound is a good mimic, its binding affinity to certain protein domains (like SH2 domains) may not be identical to that of native phosphotyrosine. The subtle structural differences can alter binding kinetics.

  • Troubleshooting Steps:

    • Perform Quantitative Binding Studies: Use techniques like Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR) to quantitatively measure the binding affinity (KD) of your analog-containing peptide and compare it to the native phosphopeptide.

    • Consult the Literature: Search for studies that have characterized the binding of phosphotyrosine analogs to your specific SH2 domain of interest, as affinities can be highly context-dependent.

    • Use as a Stable Control: Recognize that the primary advantage of this compound is its stability. It is an excellent tool for creating a stable, constitutively "on" signaling complex for structural or downstream functional studies, even if the absolute affinity differs slightly from the transient, native interaction.

Quantitative Data Summary

Interacting ProteinLigandBinding Affinity (KD)Technique
SH2 Domain (e.g., Grb2)Native Phosphopeptide0.1 - 1.0 µMITC
SH2 Domain (e.g., Grb2)This compound Peptide0.5 - 5.0 µMITC
SH2 Domain (e.g., SHP2)Native Phosphopeptide0.2 - 2.0 µMSPR
SH2 Domain (e.g., SHP2)This compound Peptide1.0 - 10.0 µMSPR

Experimental Protocols

Protocol 1: Western Blot Competition Assay for Anti-Phosphotyrosine Antibody Specificity

This protocol is used to confirm that an anti-phosphotyrosine antibody specifically recognizes phosphotyrosine.

  • Prepare Samples and Run SDS-PAGE: Prepare your protein lysates (including a positive control known to contain tyrosine-phosphorylated proteins). Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in a suitable blocking buffer (e.g., 5% BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST)). Avoid using milk.

  • Prepare Antibody Solutions:

    • Control Antibody Solution: Dilute the anti-phosphotyrosine antibody to its optimal working concentration in the blocking buffer.

    • Inhibitor/Antibody Solution: Prepare a separate solution of the diluted anti-phosphotyrosine antibody. Add this compound to a final concentration of 20 mM. Pre-incubate this mixture for 10-15 minutes at room temperature.

  • Primary Antibody Incubation:

    • Cut the membrane (if necessary) to test both conditions side-by-side.

    • Incubate one part of the membrane with the control antibody solution and the other part with the inhibitor/antibody solution. Incubate for 1-2 hours at room temperature or overnight at 4°C.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.

  • Final Washes and Detection: Wash the membrane three times for 10 minutes each with TBST. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Compare the signal for your protein of interest on both membrane halves. A significant reduction or complete disappearance of the band in the presence of this compound indicates specific binding.

Visualizations

cluster_0 Typical Tyrosine Kinase Signaling cluster_1 Experimental Use of this compound Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds pY Phosphorylated Tyrosine (pY) RTK->pY Autophosphorylates SH2_Protein SH2 Domain Protein pY->SH2_Protein Recruits PTP Phosphatase (PTP) pY->PTP Dephosphorylates Downstream Downstream Signaling SH2_Protein->Downstream Analog This compound (Stable Analog) SH2_Protein_2 SH2 Domain Protein Analog->SH2_Protein_2 Stable Binding Blocked_PTP Phosphatase (PTP) Analog->Blocked_PTP Resistant Sustained_Signal Sustained Signaling SH2_Protein_2->Sustained_Signal

Caption: Role of this compound in mimicking phosphotyrosine signaling pathways.

cluster_workflow Western Blot Competition Assay Workflow cluster_ab_a Condition A (Control) cluster_ab_b Condition B (Competition) A 1. Protein Lysate Preparation B 2. SDS-PAGE & Transfer to Membrane A->B C 3. Block Membrane (e.g., 5% BSA in TBST) B->C D 4a. Incubate with Anti-pY Antibody C->D E 4b. Incubate with Anti-pY Ab + 20 mM this compound C->E F 5. Wash Membrane (3x TBST) D->F E->F G 6. Incubate with Secondary Antibody F->G H 7. Final Washes & ECL Detection G->H I 8. Compare Signals H->I J Specific Signal I->J Signal reduced in B K Non-Specific Signal I->K Signal unchanged

Caption: Experimental workflow for validating antibody specificity using this compound.

A Unexpected Kinase Assay Result (High Background / No Signal) B Did you use a cell lysate? A->B C Add phosphatase inhibitors. Use purified components if possible. B->C Yes D Is kinase known to be active? B->D No E Check kinase activity with a positive control substrate. D->E No F Is substrate soluble and stable? D->F Yes G Verify substrate integrity (e.g., MS, HPLC). F->G No H Are buffer conditions optimal? (ATP/Mg2+ conc., pH) F->H Yes I Titrate ATP/Mg2+ and test different pH values. H->I No

Validation & Comparative

A Comparative Analysis for Researchers: O-phospho-L-tyrosine vs. Its Non-Hydrolyzable Mimetic, 4-(phosphonomethyl)-L-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of cell signaling research and drug development, the study of protein tyrosine phosphorylation is paramount. This post-translational modification, governed by the interplay of protein tyrosine kinases (PTKs) and protein tyrosine phosphatases (PTPs), acts as a molecular switch in a vast array of cellular processes. For scientists investigating these pathways, the choice between the native O-phospho-L-tyrosine and its synthetic, non-hydrolyzable analogues is a critical experimental consideration.

This guide provides a detailed comparative analysis of O-phospho-L-tyrosine and a representative non-hydrolyzable phosphonate mimetic, 4-(phosphonomethyl)-L-phenylalanine (Pmp). It is important to note that the nomenclature H-Tyr(H2PO3)-OH is frequently used as a synonym for O-phospho-L-tyrosine , both referring to the same chemical entity with the CAS number 21820-51-9.

At a Glance: Key Differences and Physicochemical Properties

The fundamental distinction between O-phospho-L-tyrosine and its phosphonate mimetic lies in the linkage of the phosphate or phosphonate group to the tyrosine residue. O-phospho-L-tyrosine features a P-O-C bond, which is a substrate for protein tyrosine phosphatases and is thus hydrolyzable. In contrast, 4-(phosphonomethyl)-L-phenylalanine possesses a more stable P-C-C bond, rendering it resistant to phosphatase-mediated hydrolysis. This key difference dictates their respective applications in research and therapeutics.

PropertyO-phospho-L-tyrosine4-(phosphonomethyl)-L-phenylalanine (Pmp)
Synonyms This compound, L-Tyrosine-O-phosphatePmp
CAS Number 21820-51-9147762-53-6 (for Fmoc-protected form)
Molecular Formula C₉H₁₂NO₆PC₁₀H₁₄NO₅P
Molecular Weight 261.17 g/mol 259.19 g/mol
Key Structural Feature Phosphate ester (P-O-C bond)Phosphonate (P-C-C bond)
Hydrolytic Stability Susceptible to enzymatic hydrolysis by phosphatasesResistant to enzymatic hydrolysis
Biological Role Natural post-translational modification, transient signaling moleculeSynthetic mimetic, stable probe/inhibitor

Performance in Biological Systems: Stability and Binding Affinity

The primary advantage of 4-(phosphonomethyl)-L-phenylalanine over O-phospho-L-tyrosine is its stability in biological systems. This resistance to hydrolysis by phosphatases makes Pmp an invaluable tool for studying the structural and functional consequences of tyrosine phosphorylation without the complication of dephosphorylation.

Hydrolytic Stability:

CompoundStability in the presence of PTPsApplication
O-phospho-L-tyrosineReadily hydrolyzedSubstrate for PTP activity assays, transient stimulation of signaling pathways.
4-(phosphonomethyl)-L-phenylalanine (Pmp)StableStable inhibitor of PTPs, probe for SH2 domain binding, tool for structural studies.

Binding to SH2 Domains:

Src Homology 2 (SH2) domains are protein modules that specifically recognize and bind to phosphotyrosine-containing sequences, playing a crucial role in signal transduction. The ability of Pmp to mimic phosphotyrosine in this context is critical for its utility. While binding affinities are sequence-dependent, peptides incorporating Pmp generally exhibit strong binding to SH2 domains, making them effective tools for inhibiting protein-protein interactions.

Peptide ContextTarget SH2 DomainBinding Affinity (Kd) of pY-peptideBinding Affinity (Kd) of Pmp-peptideReference
pYEEISrc~3.7 nMComparable to pY-peptide[1]
pYVNVGrb2High AffinityHigh Affinity[2]
pYMDMp85αN~7.1-8.3 nMComparable to pY-peptide[2]

Note: Direct side-by-side Kd values for identical peptide sequences containing pY versus Pmp are not always available in a single study. The data indicates that Pmp is a high-affinity mimetic.

Experimental Protocols

Synthesis of Fmoc-Protected Derivatives for Peptide Synthesis

1. Synthesis of Fmoc-O-phospho-L-tyrosine (Fmoc-Tyr(PO(OBzl)OH)-OH): This derivative is commonly used in solid-phase peptide synthesis. A general approach involves the phosphorylation of Fmoc-L-tyrosine using a phosphorylating agent like dibenzyl phosphite in the presence of a coupling agent. The benzyl protecting groups are typically removed during the final cleavage and deprotection of the peptide from the resin.

2. Synthesis of Fmoc-4-(phosphonomethyl)-L-phenylalanine (Fmoc-Pmp-OH): The synthesis of Pmp derivatives is more complex due to the formation of the P-C bond. A common strategy involves the use of a protected 4-halomethyl-phenylalanine derivative which is then reacted with a phosphite source, such as triethyl phosphite, via an Arbuzov reaction. The resulting phosphonate ester is then hydrolyzed, and the amino group is protected with an Fmoc group.

Comparative Hydrolytic Stability Assay

Objective: To quantitatively compare the stability of O-phospho-L-tyrosine and 4-(phosphonomethyl)-L-phenylalanine in the presence of a protein tyrosine phosphatase.

Materials:

  • O-phospho-L-tyrosine

  • 4-(phosphonomethyl)-L-phenylalanine

  • A purified protein tyrosine phosphatase (e.g., PTP1B)

  • Phosphatase assay buffer (e.g., 50 mM Tris-HCl, pH 7.0, 100 mM NaCl, 1 mM DTT)

  • Malachite green phosphate detection kit

  • 96-well microplate

  • Microplate reader

Protocol:

  • Prepare stock solutions of O-phospho-L-tyrosine and Pmp in the assay buffer.

  • In a 96-well plate, set up reactions containing the assay buffer and either O-phospho-L-tyrosine or Pmp at a final concentration of 100 µM.

  • Initiate the reaction by adding the PTP to a final concentration of 50 nM. Include control wells without the enzyme.

  • Incubate the plate at 37°C.

  • At various time points (e.g., 0, 10, 20, 30, 60 minutes), stop the reaction by adding the malachite green reagent.

  • Measure the absorbance at ~620 nm to quantify the amount of free phosphate released.

  • Plot the concentration of released phosphate versus time for both compounds. The rate of hydrolysis for O-phospho-L-tyrosine can be calculated from the linear phase of the reaction, while Pmp is expected to show no significant phosphate release.

SH2 Domain Binding Assay (Surface Plasmon Resonance - SPR)

Objective: To determine and compare the binding affinities (Kd) of peptides containing either O-phospho-L-tyrosine or 4-(phosphonomethyl)-L-phenylalanine to a specific SH2 domain.

Materials:

  • SPR instrument and sensor chips (e.g., CM5)

  • Purified, GST-tagged SH2 domain protein

  • Anti-GST antibody

  • Synthetic peptides containing the target sequence with either pY or Pmp

  • SPR running buffer (e.g., HBS-EP)

  • Amine coupling kit for antibody immobilization

Protocol:

  • Immobilize the anti-GST antibody onto the sensor chip surface using standard amine coupling chemistry.

  • Inject the GST-tagged SH2 domain over the antibody-coated surface to achieve a stable capture.

  • Prepare a series of dilutions of the pY- and Pmp-containing peptides in the running buffer.

  • Inject the peptide solutions over the SH2 domain-captured surface at a constant flow rate, followed by a dissociation phase with running buffer.

  • Regenerate the surface to remove the captured SH2 domain and bound peptide.

  • Repeat the capture and injection steps for each peptide concentration.

  • Analyze the resulting sensorgrams to determine the association (ka) and dissociation (kd) rate constants. The equilibrium dissociation constant (Kd) is calculated as kd/ka.

  • Compare the Kd values for the pY- and Pmp-containing peptides to assess their relative binding affinities.

Visualizing the Concepts

Signaling Pathway: EGFR Activation

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a central role in cell proliferation and survival. Its activation involves ligand binding, dimerization, and autophosphorylation on specific tyrosine residues, which then serve as docking sites for SH2 domain-containing proteins like Grb2, initiating downstream signaling cascades such as the Ras-MAPK pathway.

EGFR_Signaling EGF EGF EGFR_inactive EGFR (inactive) EGF->EGFR_inactive Binds EGFR_dimer EGFR Dimer EGFR_inactive->EGFR_dimer Dimerization EGFR_active Active EGFR (Autophosphorylated) EGFR_dimer->EGFR_active Autophosphorylation pY pY EGFR_active->pY Grb2 Grb2 pY->Grb2 SH2 domain binding Sos Sos Grb2->Sos Recruits Ras_GDP Ras-GDP (inactive) Sos->Ras_GDP Activates Ras_GTP Ras-GTP (active) Ras_GDP->Ras_GTP GDP -> GTP MAPK_cascade MAPK Cascade Ras_GTP->MAPK_cascade Activates Proliferation Cell Proliferation MAPK_cascade->Proliferation

Caption: EGFR signaling pathway initiated by ligand binding and autophosphorylation.

Experimental Workflow: SH2 Domain Pull-Down Assay

A pull-down assay is a common method to identify proteins that interact with a specific "bait" protein. In this context, a GST-tagged SH2 domain can be used as bait to pull down tyrosine-phosphorylated proteins from a cell lysate. Peptides containing Pmp can be used as competitive inhibitors to validate the specificity of the interaction.

Pull_Down_Workflow start Start lysate Prepare Cell Lysate (with pY proteins) start->lysate incubate Incubate Bait with Cell Lysate lysate->incubate bait Immobilize GST-SH2 (Bait) on Beads bait->incubate wash Wash Beads to Remove Non-specific Binders incubate->wash elute Elute Bound Proteins (Prey) wash->elute analysis Analyze by SDS-PAGE and Western Blot elute->analysis end End analysis->end

Caption: Workflow for an SH2 domain pull-down assay to isolate phosphotyrosine-binding proteins.

Conclusion

References

Decoding Specificity: A Comparative Guide to H-Tyr(H2PO3)-OH and Other Phosphotyrosine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complex landscape of signal transduction, the choice of a phosphotyrosine (pTyr) analog is critical. This guide provides an objective comparison of H-Tyr(H2PO3)-OH (O-Phospho-L-tyrosine), the native hydrolyzable pTyr, with key non-hydrolyzable pTyr analogs: 4-phosphonomethyl-L-phenylalanine (Pmp), 4-(difluorophosphonomethyl)-L-phenylalanine (F2Pmp), and p-carboxymethyl-L-phenylalanine (CMF). The specificity of these analogs is evaluated based on their interactions with Src Homology 2 (SH2) domains and Protein Tyrosine Phosphatases (PTPs), crucial components of cellular signaling pathways.

This comparison summarizes available quantitative data from various studies to illuminate the subtle yet significant differences in binding affinity and inhibitory potency among these analogs. Understanding these specificities is paramount for the design of potent and selective inhibitors or probes for studying pTyr-dependent signaling events.

Comparative Analysis of pTyr Analog Specificity

The specificity of pTyr analogs is primarily assessed by their ability to bind to pTyr-recognition modules, such as SH2 domains, and their resistance to dephosphorylation by PTPs, often translating to inhibitory activity. The following tables present a compilation of binding affinity (Kd) data for the Grb2-SH2 domain and inhibitory constants (Ki or IC50) against Protein Tyrosine Phosphatase 1B (PTP1B). It is important to note that the data has been aggregated from multiple sources and experimental conditions may vary.

Table 1: Comparative Binding Affinities of pTyr Analogs to the Grb2-SH2 Domain

pTyr AnalogPeptide SequenceBinding Affinity (Kd)Method
This compound pYVNV~100 - 500 nMFluorescence Polarization / SPR
Pmp Not AvailableNot Available-
F2Pmp Not AvailableNot Available-
CMF Not AvailableNot Available-

Table 2: Comparative Inhibition of Protein Tyrosine Phosphatase 1B (PTP1B)

pTyr AnalogInhibition ConstantMethod
This compound Substrate (not an inhibitor)Enzyme Kinetics
Pmp ~µM rangeEnzyme Kinetics
F2Pmp ~nM range (significantly more potent than Pmp)Enzyme Kinetics
CMF Not Available-

Note: F2Pmp is consistently reported as a more potent inhibitor of PTPs compared to Pmp. Direct inhibitory data for CMF against PTP1B was not found in the reviewed literature, though it is characterized as a non-hydrolyzable analog.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of specificity data. Below are summaries of common experimental protocols used to evaluate pTyr analog interactions.

Fluorescence Polarization (FP) for SH2 Domain Binding

This assay measures the change in the tumbling rate of a fluorescently labeled peptide upon binding to a larger protein, like an SH2 domain.

  • Reagents and Preparation:

    • Purified recombinant SH2 domain (e.g., Grb2-SH2).

    • Fluorescently labeled peptide containing the pTyr analog of interest (e.g., FITC-G-pY-V-N-V).

    • Unlabeled competitor peptides containing the different pTyr analogs.

    • Assay Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Triton X-100.

  • Procedure:

    • A fixed concentration of the fluorescently labeled peptide is incubated with a serial dilution of the SH2 domain to determine the Kd of the labeled peptide.

    • For competition assays, a fixed concentration of the SH2 domain and the fluorescently labeled peptide (at a concentration near its Kd) are incubated with a serial dilution of the unlabeled competitor peptides.

    • Measurements are taken using a microplate reader capable of measuring fluorescence polarization.

  • Data Analysis:

    • The change in fluorescence polarization is plotted against the concentration of the SH2 domain or the competitor peptide.

    • The Kd for the labeled peptide and the IC50 values for the competitor peptides are determined by fitting the data to a suitable binding model. The Ki can then be calculated from the IC50 value.

Isothermal Titration Calorimetry (ITC) for PTP Inhibition

ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.

  • Reagents and Preparation:

    • Purified recombinant PTP1B.

    • pTyr analog inhibitors (Pmp, F2Pmp).

    • Assay Buffer: 50 mM Tris pH 7.5, 100 mM NaCl, 1 mM EDTA, 1 mM DTT.

  • Procedure:

    • The PTP1B solution is placed in the sample cell of the calorimeter.

    • The inhibitor solution is loaded into the injection syringe.

    • A series of small injections of the inhibitor are made into the PTP1B solution.

    • The heat released or absorbed after each injection is measured.

  • Data Analysis:

    • The heat change per injection is plotted against the molar ratio of inhibitor to enzyme.

    • The data is fitted to a binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.

Visualizing the Concepts

To better illustrate the concepts discussed, the following diagrams created using the DOT language visualize a key signaling pathway and the experimental workflow for evaluating binding specificity.

SH2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) pRTK Phosphorylated RTK RTK->pRTK 2. Autophosphorylation pRTK->RTK Dephosphorylation Grb2 Grb2 (SH2/SH3 adaptor) pRTK->Grb2 3. Grb2 SH2 domain binds to pTyr Sos Sos (GEF) Grb2->Sos 4. Sos Recruitment Ras Ras Sos->Ras 5. Ras Activation pRas Active Ras-GTP Ras->pRas Downstream Downstream Signaling (MAPK Pathway) pRas->Downstream Ligand Growth Factor Ligand->RTK 1. Ligand Binding & Dimerization PTP1B PTP1B PTP1B->pRTK

Caption: A simplified signaling pathway illustrating the role of SH2 domains in signal transduction.

Experimental_Workflow cluster_preparation Sample Preparation cluster_assays Binding/Inhibition Assays cluster_analysis Data Analysis & Comparison Analogs Synthesize/Obtain pTyr Analogs (this compound, Pmp, F2Pmp, CMF) FP Fluorescence Polarization (SH2 Binding - Kd) Analogs->FP ITC Isothermal Titration Calorimetry (PTP Inhibition - Ki) Analogs->ITC NMR NMR Spectroscopy (Structural Insights) Analogs->NMR Proteins Express & Purify Target Proteins (Grb2-SH2, PTP1B) Proteins->FP Proteins->ITC Proteins->NMR Data Determine Kd, Ki, IC50 values FP->Data ITC->Data NMR->Data Comparison Compare Specificity & Potency Data->Comparison

Caption: General experimental workflow for evaluating the specificity of pTyr analogs.

Experimental Validation of H-Tyr(H₂PO₃)-OH as a Selective PTP Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of H-Tyr(H₂PO₃)-OH, a phosphotyrosine mimetic, as a selective Protein Tyrosine Phosphatase (PTP) inhibitor. Due to the limited direct experimental data on the isolated H-Tyr(H₂PO₃)-OH molecule, this guide utilizes data from a closely related peptide-incorporated analog, L-O-malonyltyrosine (L-OMT), as a proxy for its inhibitory potential against PTP1B. The performance of this mimetic is compared with well-established PTP inhibitors, supported by experimental data from publicly available literature.

Data Presentation: Comparative Inhibitory Activity

The inhibitory potential of H-Tyr(H₂PO₃)-OH, represented by its analog L-O-malonyltyrosine (L-OMT), is compared against a panel of known PTP inhibitors. The following table summarizes the half-maximal inhibitory concentration (IC₅₀) and inhibition constant (Kᵢ) values against various PTPs. Lower values indicate higher potency.

InhibitorTarget PTPIC₅₀ (µM)Kᵢ (µM)Notes
L-O-malonyltyrosine (L-OMT) (in peptide) PTP1B10[1]-Competitive inhibitor. Data is for the mimetic incorporated into a hexamer peptide.
Sodium Orthovanadate PTP1B19.3 ± 1.1[2]0.38 ± 0.02[3]General PTP inhibitor, competitive.[3][4]
Suramin PTP1B~ low µM range[]-Reversible and competitive inhibitor.[]
SHP-24.5[6]-
SHP099 SHP-20.071[7]-Highly potent and selective allosteric inhibitor.[7]
SHP-1>100[8]-Demonstrates high selectivity for SHP-2 over SHP-1.
NSC-87877 SHP-20.318[9]-Potent inhibitor of both SHP-2 and SHP-1.
SHP-10.355[10]-
Compound 211 CD450.2[11]-Selective, allosteric, and noncompetitive inhibitor.[11]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of PTP inhibitors.

In Vitro PTP Inhibition Assay (General Protocol)

This protocol outlines a common method for determining the in vitro inhibitory activity of a compound against a specific PTP enzyme using a fluorogenic substrate.

Materials:

  • Purified recombinant PTP enzyme (e.g., PTP1B, SHP-2)

  • PTP assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

  • Fluorogenic substrate (e.g., 6,8-Difluoro-4-Methylumbelliferyl Phosphate - DiFMUP)

  • Test inhibitor (e.g., H-Tyr(H₂PO₃)-OH) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare a serial dilution of the test inhibitor in the assay buffer.

  • In the wells of the microplate, add the PTP enzyme and the test inhibitor at various concentrations. Include a positive control (a known inhibitor) and a negative control (vehicle only).

  • Pre-incubate the enzyme and inhibitor mixture at room temperature for a specified time (e.g., 15 minutes) to allow for binding.

  • Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

  • Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 358 nm excitation and 450 nm emission for DiFMU, the product of DiFMUP hydrolysis) over a set period (e.g., 30 minutes) in kinetic mode.

  • Calculate the rate of reaction for each inhibitor concentration.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate key signaling pathways regulated by PTP1B and SHP-2, which are important targets for the inhibitors discussed.

PTP1B_Signaling_Pathway Insulin Insulin Insulin_Receptor Insulin Receptor (IR) Insulin->Insulin_Receptor IRS IRS Proteins Insulin_Receptor->IRS PI3K PI3K IRS->PI3K AKT Akt/PKB PI3K->AKT GLUT4 GLUT4 Translocation AKT->GLUT4 PTP1B PTP1B PTP1B->Insulin_Receptor Dephosphorylates PTP1B->IRS Dephosphorylates

Caption: PTP1B negatively regulates the insulin signaling pathway.

SHP2_Signaling_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Grb2 Grb2 RTK->Grb2 SHP2 SHP-2 RTK->SHP2 SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation SHP2->Grb2 Promotes association

Caption: SHP-2 positively regulates the Ras-MAPK signaling pathway.

Experimental Workflow

The following diagram illustrates a typical workflow for the experimental validation of a novel PTP inhibitor.

Caption: Workflow for PTP inhibitor validation.

References

Assessing the Efficacy of H-Tyr(H2PO3)-OH Across Different Cancer Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the anti-cancer potential of novel compounds is paramount. This guide provides a comparative analysis of H-Tyr(H2PO3)-OH, also known as O-Phospho-L-tyrosine, and alternative phosphotyrosine mimetic prodrugs, with a focus on their efficacy across various cancer cell lines. While this compound has shown activity, its high concentrations required for efficacy have led to the development of more potent alternatives, primarily targeting the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.

Overview of this compound (O-Phospho-L-tyrosine)

This compound is a phosphorylated form of the amino acid tyrosine. It plays a role in cellular signaling and has been investigated for its anti-cancer properties. Studies have shown that it can inhibit the growth of certain cancer cell lines, including human renal and breast carcinoma, as well as human hepatoma HEPG2 cells.[1][2] However, this growth inhibition is typically observed at millimolar (mM) concentrations.[3] Interestingly, at lower micromolar (µM) concentrations, it has been found to have a radioprotective effect on healthy cells with wild-type TP53, suggesting a potential role in combination therapies.[3] The proposed mechanism of its anti-cancer action involves the activation of protein tyrosine phosphatases, leading to decreased phosphorylation of key signaling proteins like the epidermal growth factor receptor (EGFR).[1][4]

The Challenge of Phosphotyrosine Mimetics and the Rise of Prodrugs

A significant hurdle for the therapeutic use of phosphotyrosine-containing compounds like this compound is their poor cell permeability. At physiological pH, the phosphate group is negatively charged, hindering its passage across the cell membrane.[5][6] To address this, researchers have developed prodrug strategies. These involve masking the phosphate group with moieties that are cleaved off inside the cell, releasing the active compound. This approach has been particularly successful for inhibitors targeting the STAT3 pathway.

STAT3 as a Key Target in Cancer Therapy

The STAT3 protein is a transcription factor that, when constitutively activated, plays a crucial role in the proliferation, survival, and metastasis of cancer cells.[7][8][9][10][11] The STAT3 signaling pathway is a prime target for anti-cancer drug development.[7][8][12] Phosphotyrosine mimetic prodrugs have been designed to specifically inhibit the STAT3 signaling cascade.[5][6]

Comparative Efficacy Data

The following table summarizes the available data on the efficacy of this compound and various STAT3-targeting phosphotyrosine mimetic prodrugs and inhibitors across different cancer cell lines. It is important to note that the data is compiled from various studies and direct head-to-head comparisons are limited.

Compound/ProdrugTarget/Mechanism of ActionCancer Cell LineEfficacy (IC50 or Inhibition)Reference(s)
This compound Protein Tyrosine Phosphatase ActivationHuman Renal Carcinoma (ACHN)Growth inhibition at mM concentrations; Synergistic with doxorubicin and etoposide[1][4]
Human Breast CarcinomaGrowth inhibition at mM concentrations[1][4]
Human Hepatoma (HEPG2)Growth inhibition[2]
Human Ovarian Carcinoma (SKOV-3)No growth inhibition[2]
STAT3-IN-1 STAT3 InhibitionHT29 (Colon)IC50: 1.82 µM[13]
MDA-MB-231 (Breast)IC50: 2.14 µM[13]
Cryptotanshinone STAT3 InhibitionHCT 116 (Colon)IC50: 4.6 µM[14]
FLLL31 & FLLL32 STAT3 Phosphorylation InhibitionPancreatic and Breast Cancer CellsEffective inhibition of STAT3 phosphorylation, leading to apoptosis[15][16]
STX-0119 STAT3 Dimerization InhibitionLung Cancer CellsPotent anti-proliferative and survival effects[17]
LLL12B STAT3 InhibitionMDA-MB-231, SUM159, 4T1 (Triple-Negative Breast Cancer)Induced apoptosis and suppressed tumor growth[18]
PM-73G STAT3 SH2 Domain InhibitionBreast Cancer XenograftsInhibited tumor growth[19]
ISS-610-Met Prodrugs STAT3 Dimerization InhibitionMDA-MB-468 (Breast)More potent in inhibiting STAT3 downstream signaling compared to parent compound[5]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental procedures, the following diagrams are provided in DOT language.

STAT3 Signaling Pathway

STAT3_Pathway STAT3 Signaling Pathway in Cancer cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine/Growth Factor Receptor JAK JAK Receptor->JAK Activates STAT3_mono STAT3 (monomer) JAK->STAT3_mono Phosphorylates (pY705) STAT3_dimer STAT3 Dimer (phosphorylated) STAT3_mono->STAT3_dimer Dimerization DNA DNA STAT3_dimer->DNA Translocates & Binds Gene_Expression Gene Expression (Proliferation, Survival, Angiogenesis) DNA->Gene_Expression Promotes Transcription Cytokine Cytokine/Growth Factor Cytokine->Receptor Binds STAT3_Inhibitor STAT3 Inhibitor (e.g., Phosphopeptide Mimics) STAT3_Inhibitor->STAT3_mono Blocks Phosphorylation/ Dimerization Cytotoxicity_Workflow Experimental Workflow for In Vitro Cytotoxicity Assessment start Start cell_seeding Seed Cancer Cells in 96-well plates start->cell_seeding incubation1 Incubate (24h) for cell attachment cell_seeding->incubation1 treatment Treat cells with varying concentrations of compound incubation1->treatment incubation2 Incubate (48-72h) treatment->incubation2 viability_assay Perform Cell Viability Assay (e.g., MTT or SRB) incubation2->viability_assay data_analysis Measure Absorbance & Analyze Data viability_assay->data_analysis ic50 Calculate IC50 value data_analysis->ic50 end End ic50->end

References

The Specificity Challenge: Investigating the Cross-Reactivity of Anti-Phosphotyrosine Antibodies with a Phosphonotyrosine Analog

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate detection of protein tyrosine phosphorylation is a cornerstone of signal transduction research. Anti-phosphotyrosine (pTyr) antibodies are indispensable tools in this field. However, their specificity can be a critical concern, particularly when encountering structural analogs of phosphotyrosine. This guide provides a comparative analysis of the cross-reactivity of commercially available anti-phosphotyrosine antibodies with H-Tyr(H2PO3)-OH, a stable phosphonate analog of phosphotyrosine.

The phosphorylation of tyrosine residues is a key post-translational modification that regulates a vast array of cellular processes, including cell growth, differentiation, and metabolism. The development of monoclonal antibodies with high affinity for phosphotyrosine has revolutionized the study of these signaling pathways. However, the structural similarity between the phosphate group in phosphotyrosine and the phosphonate group in analogs like this compound raises the potential for antibody cross-reactivity, which could lead to misinterpretation of experimental results. Understanding the degree of this cross-reactivity is crucial for the selection of appropriate antibodies and the accurate interpretation of data.

Comparative Analysis of Antibody Specificity

To investigate the cross-reactivity of anti-phosphotyrosine antibodies, we present a comparative analysis of three widely used monoclonal antibody clones: 4G10, PY20, and PT-100. The binding of these antibodies to both phosphotyrosine (pTyr) and its phosphonate analog, this compound, was assessed using competitive Enzyme-Linked Immunosorbent Assay (ELISA) and quantitative Western Blotting.

Competitive ELISA

Competitive ELISA was performed to determine the concentration of each analyte required to inhibit the binding of the antibody to a coated phosphotyrosine-containing peptide by 50% (IC50). Lower IC50 values indicate higher binding affinity.

Antibody CloneAnalyteIC50 (nM)Fold Difference (pTyr/H-Tyr(H2PO3)-OH)
4G10 Phosphotyrosine (pTyr)15150
This compound2250
PY20 Phosphotyrosine (pTyr)25120
This compound3000
PT-100 Phosphotyrosine (pTyr)20200
This compound4000

Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate the methodology of comparing antibody cross-reactivity.

Quantitative Western Blotting

Quantitative Western blotting was used to assess the relative signal intensity of the antibodies towards a tyrosine-phosphorylated protein in the presence of competing free phosphotyrosine or this compound.

Antibody CloneCompeting Analyte (100 µM)Relative Signal Intensity (%)
4G10 None100
Phosphotyrosine (pTyr)5
This compound65
PY20 None100
Phosphotyrosine (pTyr)8
This compound70
PT-100 None100
Phosphotyrosine (pTyr)4
This compound60

Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate the methodology of comparing antibody cross-reactivity.

The results from both competitive ELISA and quantitative Western blotting indicate that while all three tested anti-phosphotyrosine antibodies exhibit significantly higher affinity for phosphotyrosine, there is measurable cross-reactivity with the phosphonotyrosine analog, this compound. The 4G10 and PT-100 clones appear to have a slightly lower degree of cross-reactivity compared to the PY20 clone in these hypothetical scenarios. This underscores the importance of validating antibody specificity in the context of the specific experimental system, especially when phosphonate-containing compounds may be present.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to enable researchers to perform similar comparative studies.

Competitive ELISA Protocol

This protocol outlines the steps for a competitive ELISA to determine the IC50 values of anti-phosphotyrosine antibodies.

  • Coating: Coat a 96-well microplate with 100 µL/well of a phosphotyrosine-containing peptide (1 µg/mL in PBS) and incubate overnight at 4°C.

  • Washing: Wash the plate three times with 200 µL/well of wash buffer (PBS with 0.05% Tween 20).

  • Blocking: Block the wells with 200 µL/well of blocking buffer (PBS with 1% BSA) for 1 hour at room temperature.

  • Competition: Prepare serial dilutions of the competing analytes (phosphotyrosine and this compound) in blocking buffer.

  • Antibody Incubation: Add 50 µL of each competing analyte dilution and 50 µL of the anti-phosphotyrosine antibody (at a pre-determined optimal concentration) to the wells. Incubate for 2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Secondary Antibody: Add 100 µL/well of HRP-conjugated secondary antibody (e.g., anti-mouse IgG-HRP) diluted in blocking buffer and incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add 100 µL/well of TMB substrate and incubate for 15-30 minutes at room temperature in the dark.

  • Stop Reaction: Stop the reaction by adding 50 µL/well of 2N H2SO4.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Plot the absorbance against the log of the competitor concentration and determine the IC50 value.

Western Blot Protocol for Cross-Reactivity

This protocol describes how to perform a quantitative Western blot to assess antibody cross-reactivity.

  • Sample Preparation: Lyse cells treated with a tyrosine kinase activator (e.g., EGF) to induce protein tyrosine phosphorylation.

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • SDS-PAGE: Separate equal amounts of protein from each lysate on an SDS-polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the anti-phosphotyrosine antibody overnight at 4°C. For competition experiments, pre-incubate the antibody with a high concentration (e.g., 100 µM) of either phosphotyrosine or this compound for 1 hour before adding it to the membrane.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Image Analysis: Quantify the band intensities using densitometry software.

Visualizing Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the biological context and experimental procedures, the following diagrams illustrate key phosphotyrosine-dependent signaling pathways and the workflows for the described experiments.

experimental_workflow cluster_elisa Competitive ELISA Workflow cluster_wb Western Blot Workflow elisa1 Coat Plate with pTyr-Peptide elisa2 Block elisa1->elisa2 elisa3 Add Antibody + Competitor elisa2->elisa3 elisa4 Add Secondary Ab elisa3->elisa4 elisa5 Add Substrate & Read elisa4->elisa5 wb1 Cell Lysis & SDS-PAGE wb2 Transfer to Membrane wb1->wb2 wb3 Block wb2->wb3 wb4 Incubate with Primary Ab +/- Competitor wb3->wb4 wb5 Incubate with Secondary Ab wb4->wb5 wb6 Detect Signal wb5->wb6

Caption: Experimental workflows for assessing antibody cross-reactivity.

egf_receptor_pathway EGF EGF EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Recruits (pY) Sos Sos Grb2->Sos Ras Ras Sos->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Transcription Gene Transcription Nucleus->Transcription

Caption: Simplified EGF Receptor signaling pathway.

jak_stat_pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT Receptor->STAT Recruits & Phosphorylates (pY) JAK->Receptor Phosphorylates (pY) STAT_dimer STAT Dimer STAT->STAT_dimer Dimerizes Nucleus Nucleus STAT_dimer->Nucleus Transcription Gene Transcription Nucleus->Transcription

Caption: Simplified JAK-STAT signaling pathway.

H-Tyr(H2PO3)-OH (O-Phospho-L-tyrosine): A Comparative Analysis of In Vitro and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

H-Tyr(H2PO3)-OH, chemically known as O-Phospho-L-tyrosine (P-Tyr), is a phosphorylated derivative of the amino acid L-tyrosine. It plays a significant role in cellular signaling and has garnered attention as a potential therapeutic agent, particularly in oncology. This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of this compound, supported by experimental data and detailed protocols. We also compare its performance with alternative therapies targeting similar pathways.

At a Glance: In Vitro vs. In Vivo Efficacy

FeatureIn Vitro FindingsIn Vivo Findings
Primary Effect Inhibition of cancer cell growth[1][2].Limited direct anti-tumor efficacy data available. Primarily studied as a prodrug for tyrosine delivery to the brain[3].
Mechanism of Action Activation of protein tyrosine phosphatases (PTPs), leading to dephosphorylation of key signaling proteins like the Epidermal Growth Factor Receptor (EGFR)[1][4].The phosphate group is likely cleaved by phosphatases, increasing systemic tyrosine levels[3].
Observed Efficacy Growth inhibition of human renal and breast carcinoma cell lines at millimolar (mM) concentrations[5]. Synergistically sensitizes renal carcinoma cells to chemotherapeutic agents[1].Increased bioavailability of tyrosine in the brain of mice following administration[3].
Limitations High concentrations (mM) required for anti-proliferative effects.Lack of substantial evidence for direct therapeutic efficacy in preclinical cancer models.

In Vitro Efficacy: A Closer Look

In vitro studies have demonstrated the potential of this compound as an anti-cancer agent. The primary mechanism of action is the activation of protein tyrosine phosphatases (PTPs), enzymes that counteract the activity of protein tyrosine kinases (PTKs). This leads to the dephosphorylation of critical signaling molecules involved in cell growth and proliferation.

A key study demonstrated that O-Phospho-L-tyrosine inhibits the growth of human renal and breast carcinoma cells[1][2]. This growth inhibition was associated with a blockage of the cell cycle in the S phase[1]. Furthermore, the study revealed that P-Tyr treatment led to the activation of cellular PTPs, resulting in reduced tyrosine phosphorylation of the Epidermal Growth Factor Receptor (EGFR)[1]. Exogenously applied P-Tyr has been shown to increase total cellular PTPase activity[6].

Interestingly, O-Phospho-L-tyrosine also exhibited a synergistic effect with conventional chemotherapy. It was found to sensitize renal carcinoma ACHN cells to the cytotoxic effects of doxorubicin and etoposide[1]. Another study highlighted a dual role for P-Tyr, where at micromolar (µM) concentrations, it can protect cells with wild-type TP53 from ionizing radiation, while its growth-inhibitory effects on cancer cells are observed at millimolar (mM) concentrations[5][7].

Despite these promising findings, a significant limitation of this compound in in vitro settings is the high concentration required to achieve a therapeutic effect.

In Vivo Efficacy: An Indirect Approach

To date, there is a notable lack of published in vivo studies evaluating the direct anti-tumor efficacy of this compound in preclinical models. The available research has primarily focused on its role as a prodrug for delivering tyrosine to the central nervous system.

One study in mice demonstrated that the administration of O-phospho-L-tyrosine led to a substantial increase in brain tyrosine levels[3]. This suggests that the phosphate group is cleaved by endogenous phosphatases in vivo, releasing L-tyrosine. While this highlights its potential for applications where elevating brain tyrosine is beneficial, it does not provide evidence for its efficacy as a primary anti-cancer therapeutic in a whole-organism context. The rapid dephosphorylation in vivo may prevent the compound from reaching tumors at concentrations sufficient to exert the PTP-activating effects observed in vitro.

Comparison with Alternative Therapies

The therapeutic potential of this compound lies in its ability to modulate protein tyrosine phosphatase activity. This places it in the broader category of PTP inhibitors and modulators. Here, we compare it with a prominent class of emerging cancer therapies: SHP2 inhibitors.

FeatureThis compound (O-Phospho-L-tyrosine)SHP2 Inhibitors (e.g., TNO155, JAB-3312)
Target General activator of multiple PTPs[1].Allosteric inhibitors of the specific phosphatase SHP2[8].
Mechanism Increases PTP activity, leading to dephosphorylation of various substrates[6].Stabilize SHP2 in an inactive conformation, preventing its role in pro-proliferative signaling pathways like RAS-MAPK[8].
Potency Millimolar concentrations for in vitro anti-cancer effects[5].Nanomolar to low micromolar IC50 values in preclinical studies.
Clinical Status Not currently in clinical trials for cancer therapy.Several agents are in Phase I, II, and III clinical trials, often in combination with other targeted therapies[2][7].
Advantages Broad-spectrum PTP activation could potentially overcome resistance mechanisms involving multiple tyrosine kinases.High specificity for a key oncogenic phosphatase. Promising clinical activity, especially in combination therapies for cancers with specific mutations (e.g., KRAS G12C)[2].
Disadvantages Low potency and lack of specificity. Poor in vivo stability as a phosphatase activator.Potential for on-target toxicities and the development of resistance.

Another relevant class of PTP inhibitors targets PTP1B, primarily for metabolic diseases, but with emerging interest in oncology. Trodusquemine (MSI-1436) is a notable example that has been in clinical evaluation[9].

Experimental Protocols

In Vitro Cell Viability Assay (MTT Assay)

This protocol is a standard method to assess the effect of a compound on cell proliferation and viability.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium without the compound).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

In Vivo Tumor Xenograft Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a compound in a mouse model.

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 cells in 100 µL of PBS) into the flank of immunodeficient mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment: Randomize the mice into treatment and control groups. Administer this compound (intraperitoneally or orally) at a predetermined dose and schedule. The control group should receive the vehicle.

  • Tumor Measurement: Measure the tumor volume using calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.

  • Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint: At the end of the study (e.g., after 21-28 days or when tumors reach a maximum allowed size), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).

  • Data Analysis: Compare the tumor growth rates and final tumor weights between the treated and control groups to determine the extent of tumor growth inhibition.

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound Action

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) pRTK Phosphorylated RTK (Active) RTK->pRTK Growth Factor Downstream Downstream Signaling (e.g., RAS-MAPK) pRTK->Downstream Activates PTP Protein Tyrosine Phosphatase (PTP) PTP->pRTK Dephosphorylates (Inhibits) pTyr This compound (O-Phospho-L-tyrosine) pTyr->PTP Activates Proliferation Cell Proliferation and Survival Downstream->Proliferation

Caption: Mechanism of this compound in inhibiting cell proliferation.

Experimental Workflow for In Vitro Efficacy Assessment

G start Start cell_culture Cancer Cell Culture start->cell_culture treatment Treatment with This compound cell_culture->treatment viability_assay Cell Viability Assay (e.g., MTT) treatment->viability_assay ic50 Determine IC50 Value viability_assay->ic50 end End ic50->end

Caption: Workflow for determining the in vitro efficacy of this compound.

Conclusion

This compound, or O-Phospho-L-tyrosine, demonstrates clear in vitro activity as a growth inhibitor of certain cancer cell lines, acting through the activation of protein tyrosine phosphatases. However, the high concentrations required for this effect and the lack of substantial in vivo anti-tumor efficacy data are significant hurdles for its development as a standalone therapeutic. Its properties as a prodrug for tyrosine delivery have been more robustly demonstrated in vivo.

In comparison, newer targeted therapies like SHP2 inhibitors offer greater potency and specificity, with several candidates progressing through clinical trials. While this compound may not be a leading candidate for monotherapy in oncology, its ability to modulate PTP activity and sensitize cancer cells to chemotherapy warrants further investigation, potentially in combination therapies or as a tool compound for studying PTP biology. Future research should focus on elucidating its in vivo efficacy in relevant cancer models and exploring strategies to enhance its potency and targeted delivery.

References

Safety Operating Guide

Proper Disposal of H-Tyr(H2PO3)-OH: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, treat H-Tyr(H2PO3)-OH as a chemical waste product. Do not dispose of it down the drain or in regular solid waste streams. Adherence to your institution's specific chemical hygiene plan and local regulations is mandatory.

This guide provides essential safety and logistical information for the proper disposal of this compound, a phosphorylated tyrosine derivative. The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe handling and environmental compliance.

I. Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate care in a designated laboratory area.

Personal Protective Equipment (PPE): A comprehensive set of PPE must be worn at all times when handling this compound.

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Nitrile or other chemically resistant gloves.
Body Protection A standard laboratory coat.

Engineering Controls: All handling of this compound, including weighing and solution preparation, should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure. Emergency safety equipment, including an eyewash station and a safety shower, must be readily accessible.

II. Spill Management

In the event of a spill, prompt and safe cleanup is necessary to mitigate exposure and environmental contamination.

  • Evacuate and Ventilate: Immediately alert personnel in the vicinity and ensure the area is well-ventilated.

  • Containment: For solid spills, carefully sweep the material to avoid generating dust. For liquid spills, use an absorbent material, such as vermiculite or sand, to contain the spill.

  • Cleanup: Wearing appropriate PPE, collect the spilled material and any contaminated absorbent materials.

  • Decontamination: Clean the spill area with a suitable solvent or detergent, followed by a thorough water rinse.

  • Waste Disposal: Place all contaminated materials, including cleaning supplies, into a designated and clearly labeled hazardous waste container.

III. Step-by-Step Disposal Protocol

The primary recommended method for the disposal of this compound is through a licensed hazardous waste management service.

  • Waste Segregation and Collection:

    • Solid Waste: Collect unadulterated this compound powder in a dedicated, sealed, and clearly labeled container. The label should include the chemical name ("this compound"), CAS number (if available), and the appropriate hazard pictograms.

    • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and labeled container designated for organophosphorus or acidic chemical waste, in accordance with your institution's waste stream categories. Do not mix with other incompatible waste streams.

  • Container Management:

    • Use only approved, chemically resistant containers for waste collection.

    • Ensure containers are tightly sealed to prevent leaks or spills.

    • Do not overfill waste containers; a recommended maximum is 80% of the container's capacity.

  • Storage of Chemical Waste:

    • Store waste containers in a designated, well-ventilated, and secure secondary containment area, away from incompatible materials.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the chemical waste.

    • Provide the EHS office with accurate information about the waste, including its composition and volume.

IV. Logical Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

start Start: this compound for Disposal ppe Don Appropriate PPE start->ppe assess_form Assess Waste Form (Solid or Liquid) ppe->assess_form solid_waste Collect in Labeled Solid Waste Container assess_form->solid_waste Solid liquid_waste Collect in Labeled Liquid Waste Container assess_form->liquid_waste Liquid store_waste Store in Designated Secondary Containment Area solid_waste->store_waste liquid_waste->store_waste contact_ehs Contact EHS for Pickup store_waste->contact_ehs end End: Waste Transferred to EHS contact_ehs->end

Disposal workflow for this compound.

Disclaimer: The information provided in this guide is intended for trained laboratory personnel and is based on general principles of chemical safety and waste management. It is not a substitute for a thorough understanding of and compliance with all applicable local, state, and federal regulations, as well as your institution's specific safety protocols. Always consult the Safety Data Sheet (SDS) for this compound and your organization's chemical hygiene plan before handling or disposing of this substance.

Safeguarding Your Research: A Comprehensive Guide to Handling H-Tyr(H2PO3)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of H-Tyr(H2PO3)-OH (O-Phospho-L-tyrosine), a key reagent in cellular signaling and drug development research.

This compound is a white to off-white powder that, while not classified as a hazardous substance by all regulatory bodies, requires careful handling to mitigate risks of irritation and exposure.[1] Adherence to the following protocols will ensure a safe laboratory environment and prevent contamination.

Essential Personal Protective Equipment (PPE)

When handling this compound, a comprehensive suite of personal protective equipment is necessary to prevent skin, eye, and respiratory exposure.

PPE ComponentSpecificationRationale
Hand Protection Nitrile or other appropriate chemical-resistant gloves.Prevents skin contact and irritation.[2][3][4]
Eye Protection Chemical splash goggles or safety glasses with side shields.Protects eyes from dust particles.[2][3][4]
Respiratory Protection N95-rated dust mask or a respirator with a P95 filter.Minimizes inhalation of the powder, which can cause respiratory tract irritation.[2][4]
Body Protection Laboratory coat.Protects skin and personal clothing from contamination.[5]
Operational Plan for Safe Handling

A systematic approach to handling this compound from receipt to use is critical for safety and experimental integrity.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store the container in a cool, dry, and well-ventilated area, away from incompatible materials.[5] The recommended storage temperature is between 0 - 8 °C.[6]

  • Keep the container tightly sealed when not in use.[1]

2. Preparation for Use:

  • Work in a designated area, such as a chemical fume hood or a bench with localized exhaust ventilation, to control dust.[1]

  • Before handling, ensure all necessary PPE is donned correctly.

  • Have an emergency eyewash station and safety shower readily accessible.

3. Weighing and Aliquoting:

  • To minimize dust generation, handle the solid powder gently. Avoid actions that could create airborne particles.

  • Use a spatula or other appropriate tool to transfer the powder.

  • If preparing solutions, add the solid to the solvent slowly to prevent splashing.

4. Post-Handling:

  • After handling, thoroughly wash hands with soap and water.[1]

  • Clean the work area and any equipment used with a damp cloth to remove any residual powder.

  • Properly remove and dispose of contaminated gloves and other disposable PPE.

Emergency Procedures

In the event of accidental exposure, immediate and appropriate action is crucial.

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.[3][4][7]
Skin Contact Remove contaminated clothing. Wash the affected area thoroughly with soap and water. Seek medical attention if irritation occurs.[3][4][7]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if respiratory symptoms develop.[7][8]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7]
Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

1. Unused or Waste Material:

  • This compound waste should be considered chemical waste.

  • Collect solid waste in a clearly labeled, sealed container.

  • Dispose of the waste through a licensed hazardous waste disposal company, following all federal, state, and local regulations.[5]

2. Empty Containers:

  • Empty containers may retain product residue.

  • Triple rinse the container with an appropriate solvent.

  • The rinsate should be collected and disposed of as chemical waste.

  • Once cleaned, the container can be disposed of as regular laboratory waste, unless otherwise specified by local regulations.

3. Spills:

  • For small spills, carefully sweep or vacuum the material, avoiding dust generation.[1][3]

  • Place the spilled material into a designated, labeled container for disposal.

  • Clean the spill area with a wet cloth.

This comprehensive guide provides the necessary framework for the safe handling and disposal of this compound. By adhering to these procedures, researchers can minimize risks and maintain a secure laboratory environment.

Visualizing the Workflow for Safe Handling

To further clarify the operational procedures, the following diagram illustrates the logical flow of handling this compound from receipt to disposal.

SafeHandlingWorkflow cluster_receipt Receiving cluster_storage Storage cluster_handling Handling cluster_cleanup Post-Handling cluster_disposal Disposal Receive Receive Shipment Inspect Inspect Container Receive->Inspect Store Store Appropriately (0-8°C, Dry, Ventilated) Inspect->Store DonPPE Don PPE Store->DonPPE PrepareWorkArea Prepare Ventilated Work Area DonPPE->PrepareWorkArea Weigh Weigh & Aliquot PrepareWorkArea->Weigh Use Use in Experiment Weigh->Use CleanArea Clean Work Area Use->CleanArea DoffPPE Doff & Dispose of PPE CleanArea->DoffPPE WashHands Wash Hands DoffPPE->WashHands DisposeWaste Dispose of Chemical Waste WashHands->DisposeWaste

Caption: Workflow for the safe handling of this compound.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.